molecular formula C9H6BrNO3 B8096809 (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid

(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid

Cat. No.: B8096809
M. Wt: 256.05 g/mol
InChI Key: QGDFAVZMXHTARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid is a useful research compound. Its molecular formula is C9H6BrNO3 and its molecular weight is 256.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromo-1,2-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c10-5-2-1-3-7-9(5)6(11-14-7)4-8(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDFAVZMXHTARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthetic pathways, and medicinal chemistry applications of (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid . It is designed for researchers requiring a rigorous, mechanistic understanding of this scaffold for drug discovery, particularly in the development of antipsychotics, anticonvulsants, and enzyme inhibitors.

Executive Summary

(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid is a bifunctional heterocyclic scaffold belonging to the 1,2-benzisoxazole family. It is characterized by a labile acetic acid tail at the C3 position and a sterically significant bromine substituent at the C4 position (peri-position).

Unlike the more common 6-substituted analogs (found in Risperidone and Paliperidone ), the 4-bromo variant offers unique steric geometry and an orthogonal handle for cross-coupling reactions near the bridgehead nitrogen. This compound serves as a critical intermediate for synthesizing tricyclic core structures and diversely substituted pharmacophores via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and amidation.

Chemical Structure & Physicochemical Properties[1][2][3]

Structural Analysis

The compound consists of a benzene ring fused to an isoxazole ring. The numbering convention assigns the oxygen as position 1 and the nitrogen as position 2.

  • C3 Position: Substituted with an acetic acid moiety (

    
    ). This methylene linker insulates the carboxylic acid from the aromatic ring, increasing its pKa relative to benzoic acid derivatives.
    
  • C4 Position: Substituted with a bromine atom.[1][2][3][4][5] This is the "peri" position, adjacent to the bridgehead carbon (C3a). The proximity of the bulky bromine to the isoxazole ring induces steric strain, potentially twisting the acetic acid side chain out of planarity, which can be exploited for atropisomeric selectivity in binding pockets.

Property Profile (Predicted)
PropertyValue (Predicted)Mechanistic Implication
Formula

Core scaffold mass.
Molecular Weight 256.05 g/mol Fragment-like space; ideal for hit-to-lead.
pKa (Acid) ~4.2 - 4.5Typical for aryl-acetic acids; exists as anion at physiological pH.
logP ~2.1Moderate lipophilicity; Br increases logP, COOH decreases it.
H-Bond Donors 1 (COOH)Primary interaction site for amidation.
H-Bond Acceptors 3 (N, O, COOH)Isoxazole N is a weak acceptor.
Polar Surface Area ~60 ŲGood membrane permeability profile.

Synthetic Pathways[7][8][9][10][11][12]

Synthesizing the 4-bromo isomer requires precise regiocontrol, as direct electrophilic halogenation of the benzisoxazole core typically favors the 5- or 7-positions. The most robust method utilizes a ring-closure strategy starting from a pre-functionalized benzene precursor.

Primary Route: The -Keto Ester Cyclization

This protocol avoids the ambiguity of electrophilic substitution by establishing the halogenation pattern on the phenyl ring before heterocycle formation.

Retrosynthetic Logic:

  • Target: (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid.

  • Disconnection: C3–C3a bond or N–O bond.

  • Precursor: Ethyl 3-(2-bromo-6-fluorophenyl)-3-oxopropanoate.

  • Starting Material: 2-Bromo-6-fluorobenzoic acid.

Detailed Protocol

Step 1: Formation of the


-Keto Ester 
  • Reagents: 2-Bromo-6-fluorobenzoic acid, Thionyl chloride (

    
    ), Diethyl malonate, Magnesium ethoxide (
    
    
    
    ).
  • Procedure:

    • Convert the benzoic acid to the acid chloride using

      
       (Reflux, 2h).
      
    • Generate the magnesium enolate of diethyl malonate in THF.

    • Add the acid chloride dropwise at 0°C. The fluorine atom at the ortho position is critical for the subsequent cyclization but stable under these acylation conditions.

    • Acid decarboxylation (using mild acid workup) yields Ethyl 3-(2-bromo-6-fluorophenyl)-3-oxopropanoate .

Step 2: Intramolecular Cyclization (The "One-Pot" Isoxazole Formation)

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ), Ethanol.
  • Mechanism:

    • Oxime Formation: Hydroxylamine attacks the ketone carbonyl to form the oxime.

    • Intramolecular

      
      :  The oxime oxygen acts as a nucleophile, displacing the ortho-fluorine atom. This step is facilitated by the electron-withdrawing nature of the oxime and the leaving group ability of fluorine.
      
  • Conditions: Reflux in EtOH for 4–6 hours.

  • Yield: Typically 65–75%.

Step 3: Hydrolysis

  • Reagents:

    
     (aq), THF/MeOH.
    
  • Procedure: Standard saponification of the ethyl ester yields the free acid.

Visualization of Synthetic Logic

Synthesis SM 2-Bromo-6-fluorobenzoic acid Inter1 Acid Chloride SM->Inter1 SOCl2, Reflux Inter2 Beta-Keto Ester (Ethyl 3-(2-bromo-6-fluorophenyl)-3-oxopropanoate) Inter1->Inter2 Diethyl malonate, Mg(OEt)2, THF Inter3 Oxime Intermediate Inter2->Inter3 NH2OH-HCl, NaOAc ProductEst Ethyl (4-Bromo-benzo[d]isoxazol-3-yl)acetate Inter3->ProductEst Intramolecular SNAr (-HF) Final (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid ProductEst->Final LiOH, THF/H2O Hydrolysis

Caption: Figure 1. Regioselective synthesis of the 4-bromo scaffold via SNAr cyclization of fluorinated beta-keto esters.

Medicinal Chemistry Applications

The utility of this scaffold lies in its orthogonal functionalization potential . The C3-acetic acid and C4-bromo groups can be modified independently to generate diverse libraries.

C4-Functionalization (The Bromine Handle)

The C4-bromo position is sterically crowded (peri-position). Standard cross-coupling protocols must be optimized for sterically hindered substrates.

  • Suzuki-Miyaura Coupling: Use active catalyst systems like

    
     or Buchwald precatalysts (e.g., XPhos Pd G2) to introduce aryl or heteroaryl groups.
    
  • Buchwald-Hartwig Amination: Introduction of piperazines or morpholines at C4 can modulate solubility and CNS penetration.

C3-Functionalization (The Acid Handle)
  • Amide Coupling: Reaction with primary/secondary amines using HATU/DIPEA generates stable amides. This is the primary vector for extending the pharmacophore to interact with distal binding pockets (e.g., in GPCRs).

  • Bioisosteres: Conversion of the carboxylic acid to a tetrazole or oxadiazole to improve metabolic stability.

Divergent Synthesis Workflow

Applications cluster_0 C3-Side Chain Modifications cluster_1 C4-Ring Modifications (Suzuki/Buchwald) Core (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid Amide Amide Derivatives (GPCR Ligands) Core->Amide R-NH2, HATU Ester Ester Prodrugs (CNS Penetration) Core->Ester R-OH, EDC Biaryl 4-Aryl-Benzisoxazoles (Pi-Stacking Interactions) Core->Biaryl Ar-B(OH)2, Pd(0) Amino 4-Amino-Benzisoxazoles (Solubility/Metabolic Stability) Core->Amino HNR2, Pd(0), Base

Caption: Figure 2. Divergent synthesis strategy utilizing the orthogonal reactivity of the C3-acid and C4-bromo motifs.

Experimental Protocol: Representative Synthesis

Objective: Synthesis of Ethyl (4-bromo-benzo[d]isoxazol-3-yl)acetate (Precursor to the title acid).

  • Preparation of Enolate:

    • In a flame-dried 250 mL round-bottom flask, dissolve diethyl malonate (20 mmol) in anhydrous THF (50 mL).

    • Add Magnesium ethoxide (20 mmol) and stir at room temperature for 1 hour to form the chelated enolate.

  • Acylation:

    • Cool the mixture to 0°C.

    • Add 2-bromo-6-fluorobenzoyl chloride (18 mmol) dissolved in THF (20 mL) dropwise over 30 minutes.

    • Allow to warm to RT and stir for 3 hours.

    • Checkpoint: TLC should show consumption of acid chloride.

  • Cyclization:

    • Evaporate THF under reduced pressure.

    • Dissolve the residue in Ethanol (80 mL).

    • Add Hydroxylamine hydrochloride (50 mmol) and Sodium Acetate (100 mmol).

    • Reflux the mixture (80°C) for 6 hours.

  • Workup:

    • Cool to RT. Pour into ice-water (200 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[6]
      
    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Safety Note: Hydroxylamine is potentially explosive upon heating if concentrated; ensure reaction remains in solution. Alkylating agents (alpha-bromo ketones, if formed as byproducts) are lachrymators.

References

  • Synthesis of 1,2-Benzisoxazole-3-acetic acid derivatives

    • Title: Process for the preparation of benzo[d]isoxazol-3-yl-methanesulfonic acid and intermediates.[4][7]

    • Source: U.S. Patent 7,291,742.[4]

    • URL
    • relevance: Describes the foundational chemistry of converting coumarins and acetophenones to benzisoxazole-acetic acids.
  • Mechanistic Insight into Isoxazole Cyclization

    • Title: Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition.[8]

    • Source: Synlett (via Organic-Chemistry.org).
    • URL:[Link]

    • Relevance: Provides mechanistic context for the cyclization of oxime intermedi
  • Medicinal Chemistry of Benzisoxazoles

    • Title: Benzisoxazole: a privileged scaffold for medicinal chemistry.[2][9][10][11]

    • Source: NIH / PubMed Central.
    • URL:[Link]

    • Relevance: Validates the pharmacological importance of the scaffold and discusses functionalization str
  • Title: Efficient Synthesis of 3-Substituted 1,2-Benzisoxazoles.

Sources

Benzisoxazole Acetic Acid Derivatives: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzisoxazole scaffold represents a highly privileged structure in medicinal and agricultural chemistry. Among its derivatives, 1,2-benzisoxazole-3-acetic acid (BOA) stands out as a critical inflection point in chemical synthesis. While BOA itself exhibits unique morphogenetic properties in plant biology, its primary industrial significance lies in its role as the obligate precursor to Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), a broad-spectrum antiepileptic drug.

This whitepaper provides an in-depth analysis of the chemical synthesis workflows, mechanistic pathways, and biological applications of benzisoxazole acetic acid derivatives, designed for researchers and drug development professionals.

Chemical Significance of the Benzisoxazole Scaffold

Benzisoxazoles are bicyclic heterocycles containing a benzene ring fused to an isoxazole ring. The aromaticity of the system provides stability, while the heteroatoms (nitrogen and oxygen) offer versatile hydrogen-bonding capabilities[1].

The addition of an acetic acid moiety at the 3-position (BOA) introduces a reactive carboxylic acid tail. This structural feature is highly functionalizable, allowing chemists to perform halogenations, sulfonations, and amidations to generate a vast library of bioactive compounds[2].

Chemical Synthesis & Manufacturing Workflows

The industrial synthesis of benzisoxazole acetic acid derivatives prioritizes scalability, high atom economy, and the minimization of toxic by-products. The most robust pathway to BOA and its downstream sulfonamide derivatives begins with 4-hydroxycoumarin[3].

Workflow Phase 1: Synthesis of 1,2-Benzisoxazole-3-Acetic Acid (BOA)

The synthesis of BOA relies on a base-catalyzed ring-opening and subsequent re-cyclization.

Causality in Experimental Design: Reacting 4-hydroxycoumarin with hydroxylamine hydrochloride initially opens the lactone ring to form an intermediate 2'-hydroxy ketoxime. The presence of a strong base (e.g., sodium methoxide) deprotonates the phenolic hydroxyl group. The resulting phenoxide ion nucleophilically attacks the oxime nitrogen, closing the ring to form the thermodynamically stable 1,2-benzisoxazole core with the acetic acid side chain intact[2][3].

Step-by-Step Protocol: BOA Synthesis
  • Reagent Preparation: Suspend 4-hydroxycoumarin in a methanolic solution of sodium methoxide (or aqueous sodium carbonate).

  • Oxime Formation: Add hydroxylamine hydrochloride dropwise under continuous stirring.

  • Cyclization: Reflux the mixture to drive the base-catalyzed cyclization.

  • Purification: Cool the reaction and extract with diethyl ether to remove unreacted 2-hydroxyacetophenone oxime impurities[4].

  • Acidification: Acidify the aqueous layer with 2N HCl to precipitate BOA.

  • Validation: Isolate the crystalline solid. A self-validating successful synthesis will yield a white to light-yellow crystal with a melting point of 122–124°C and an HPLC purity of >95%[4].

Workflow Phase 2: Controlled Sulfonation to BOS-Na

To convert BOA into Zonisamide, the acetic acid side chain must be sulfonated to form 1,2-benzisoxazole-3-methanesulfonic acid (BOS), which is then isolated as a sodium salt (BOS-Na)[5].

Causality in Experimental Design: Chlorosulfonic acid (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) is a highly aggressive electrophile. If BOA is reacted with neat chlorosulfonic acid, the reaction lacks regioselectivity, leading to the formation of disulfonated by-products (S-BOS) on the benzene ring[5]. To mitigate this, historical protocols complexed chlorosulfonic acid with 1,4-dioxane  to dampen its reactivity. However, due to the toxicity and environmental hazards of dioxane, modern "green" protocols eliminate dioxane by strictly controlling the molar ratio of chlorosulfonic acid (1.2–1.5 equivalents) and utilizing inert chlorinated solvents like 1,2-dichloroethane[6].
Step-by-Step Protocol: Dioxane-Free Sulfonation
  • Solvent Suspension: Suspend BOA in an inert chlorinated hydrocarbon (e.g., 1,2-dichloroethane).

  • Controlled Addition: Slowly add chlorosulfonic acid at a strict 1.2 to 1.5 molar equivalent ratio relative to BOA to prevent over-sulfonation[6].

  • Reflux: Heat the mixture to 75–85°C for 5 to 8 hours[7].

  • Quenching & Salt Formation: Cool the mixture and quench with aqueous sodium hydroxide (NaOH) to convert the sulfonic acid to its stable sodium salt (BOS-Na).

  • Isolation: Evaporate the aqueous layer to isolate crystalline BOS-Na, which can then be treated with ammonia to yield the final product, Zonisamide[7].

Quantitative Comparison of Sulfonation Methodologies
MethodologyReagentsSolventMolar Ratio (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

:BOA)
AdvantagesLimitations
Traditional Complex

+ 1,4-Dioxane
Ethylene chloride1.3 - 2.0High regioselectivity; prevents S-BOS formation.Dioxane is highly toxic and difficult to remove[6].
Dioxane-Free (Modern)

only
1,2-Dichloroethane1.2 - 1.5Environmentally friendly; scalable[6].Requires strict temperature and stoichiometric control[6].
Acetic Anhydride Route

+ Acetic Anhydride
Organic solventVariableAvoids chlorinated solvents[5].Lower overall yield compared to chlorosulfonic routes.
Diagram: Chemical Synthesis Workflow

SynthesisWorkflow HC 4-Hydroxycoumarin NH2OH Hydroxylamine + Base (Methanol) HC->NH2OH BOA 1,2-Benzisoxazole-3-acetic acid (BOA) NH2OH->BOA Base-catalyzed cyclization Sulfonation Chlorosulfonic Acid (1,2-Dichloroethane) BOA->Sulfonation BOSNa BOS-Na (Sulfonate Salt) Sulfonation->BOSNa Electrophilic Substitution Amidation Ammonia / NH3 BOSNa->Amidation Zonisamide Zonisamide (Antiepileptic) Amidation->Zonisamide Amination

Caption: Industrial synthesis workflow of Zonisamide from 4-hydroxycoumarin via the BOA intermediate.

Mechanisms of Action & Biological Applications

The benzisoxazole acetic acid scaffold exhibits a fascinating divergence in biological activity depending on its functionalization.

Plant Morphogenesis (Auxin-Like Activity)

In agricultural biotechnology, BOA and its methoxylated derivatives act as highly specific synthetic plant growth regulators. Unlike traditional auxins (e.g., indole-3-acetic acid) which promote both cell elongation and root growth, BOA derivatives exhibit isolated morphogenetic activity.

  • Structure-Activity Relationship (SAR): The insertion of a methoxy group at the 4-position (4-OMeBOAA) specifically induces stem elongation, while lacking activity on root growth[8][9]. This specificity makes BOA derivatives invaluable tools for in vitro shoot regeneration from protoplasts without triggering unwanted root mass proliferation[9].

Neurological Activity: The Zonisamide Mechanism

When BOA is converted to Zonisamide, the molecule crosses the blood-brain barrier and exhibits potent, broad-spectrum anticonvulsant properties. Unlike older antiepileptic drugs (AEDs) like phenytoin, Zonisamide preferentially suppresses seizures originating in the cortex[10].

Multi-Target Pharmacodynamics:

  • Ion Channel Modulation: Zonisamide alters the fast inactivation threshold of voltage-gated sodium channels , preventing the sustained, high-frequency repetitive firing of action potentials[10][11]. Simultaneously, it inhibits low-threshold T-type calcium channels , which restricts the propagation of seizure discharges from the cortex to sub-cortical structures[12].

  • Carbonic Anhydrase Inhibition: Because Zonisamide contains a sulfonamide group, it acts as a weak inhibitor of carbonic anhydrase. However, in vivo studies indicate this is a secondary mechanism, as the doses required for seizure suppression are much higher than those required for pure carbonic anhydrase inhibitors like acetazolamide[11].

  • Erythrocyte Binding (Pharmacokinetics): A unique property of Zonisamide is its saturable binding to red blood cells (erythrocytes). The drug concentrates in erythrocytes at ratios up to 8-fold higher than in plasma[12]. This cellular reservoir slowly releases the drug back into the plasma, resulting in an exceptionally long elimination half-life of 50 to 69 hours, allowing for convenient once-daily dosing[11][13].

Diagram: Zonisamide Multi-Target Antiseizure Mechanism

MechanismOfAction ZNS Zonisamide (Benzisoxazole Derivative) NaChannel Voltage-Gated Na+ Channels (Fast Inactivation) ZNS->NaChannel CaChannel T-type Ca2+ Channels (Inhibition) ZNS->CaChannel RBC Erythrocyte Binding (Saturable Reservoir) ZNS->RBC Pharmacokinetic CA Carbonic Anhydrase (Weak Inhibition) ZNS->CA Minor pathway Outcome1 Reduced Repetitive Firing NaChannel->Outcome1 CaChannel->Outcome1 Outcome3 Extended Half-Life (~60h) RBC->Outcome3 Outcome2 Restricted Seizure Spread Outcome1->Outcome2

Caption: Pharmacodynamic and pharmacokinetic pathways of Zonisamide in neurological applications.

Conclusion

The 1,2-benzisoxazole-3-acetic acid (BOA) scaffold is a masterclass in chemical versatility. Through precise, base-catalyzed cyclization and rigorously controlled electrophilic sulfonation, chemists can transform simple coumarin derivatives into life-saving neurological therapeutics. Furthermore, the distinct biological activities of its derivatives—ranging from targeted plant morphogenesis to multi-channel neuronal blockade—underscore the importance of the benzisoxazole ring in modern drug discovery and agricultural science.

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives e-journals.in URL:[2]

  • Anna TORELLI | Researcher | Plant Morphogenesis and Benzisoxazole Acetic Acid ResearchGate URL:[8]

  • Ada Ricci | Synthetic Growth Regulators (1,2-benzisoxazole-3-acetic acid) ResearchGate URL:[9]

  • CA2440030A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid Google Patents URL:[3]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry PMC (NIH) URL:[1]

  • US20060287535A1 - Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide Google Patents URL:[4]

  • EP1682522A1 - A process for the manufacture of zonisamide Google Patents URL:[7]

  • US6841683B2 - Sulfonation method for zonisamide intermediate in zonisamide synthesis Google Patents URL:[5]

  • US7268234B2 - Method for sulfonation of 1,2-benzisoxazole-3-acetic acid Google Patents URL:[6]

  • Clinical Pharmacology and Mechanism of Action of Zonisamide ResearchGate URL:[10]

  • Zonisamide | Neurology Clinical Practice Neurology.org URL:[12]

  • Zonisamide: chemistry, mechanism of action, and pharmacokinetics PubMed (NIH) URL:[11]

  • Zonisamide - Therapeutic Goods Administration (TGA) TGA.gov.au URL:

  • Zonisamide - StatPearls NCBI Bookshelf URL:[13]

Sources

The 4-Bromo Benzisoxazole Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of Benzisoxazoles in Medicinal Chemistry

The benzisoxazole core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry, earning its status as a "privileged scaffold."[1] This is due to its presence in a multitude of biologically active compounds across a wide range of therapeutic areas.[2][3] The fusion of a benzene ring with an isoxazole ring creates a unique electronic and structural framework, enabling it to interact with various biological targets.[1][4] Benzisoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antipsychotic, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5]

This guide focuses specifically on the 4-bromo substituted benzisoxazole scaffold . The introduction of a bromine atom at the 4-position of the benzisoxazole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, influence the molecule's pharmacokinetic profile and its binding affinity for specific biological targets.[1] Notably, the presence of electron-withdrawing groups like bromine has been associated with enhanced antimicrobial activity in some benzisoxazole derivatives.[1]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive analysis of the 4-bromo substituted benzisoxazole core, including its synthesis, characterization, known biological significance, and potential applications in modern drug discovery.

Synthesis of the 4-Bromo Benzisoxazole Scaffold: A Step-by-Step Protocol

The synthesis of the benzisoxazole core can be achieved through various methods, with a common approach being the cyclization of an appropriately substituted aromatic oxime. The following is a detailed, field-proven protocol for the synthesis of a 4-bromo substituted benzisoxazole, designed for reproducibility and self-validation.

Experimental Protocol: Synthesis of 4-Bromo-1,2-benzisoxazole

This protocol outlines a plausible and established synthetic route starting from 2-hydroxy-4-bromobenzaldehyde.

Step 1: Oximation of 2-Hydroxy-4-bromobenzaldehyde

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (49.7 mmol) of 2-hydroxy-4-bromobenzaldehyde in 100 mL of ethanol.

  • Addition of Hydroxylamine: To the stirred solution, add 4.15 g (59.6 mmol) of hydroxylamine hydrochloride followed by 4.90 g (59.6 mmol) of sodium acetate. The sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride.

  • Reaction Condition: Reflux the reaction mixture for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Product Isolation: The oxime product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-4-bromobenzaldehyde oxime.

Step 2: Cyclization to form 4-Bromo-1,2-benzisoxazole

  • Reactant Preparation: In a 100 mL round-bottom flask, suspend the dried 2-hydroxy-4-bromobenzaldehyde oxime (from the previous step) in 50 mL of a suitable high-boiling solvent such as pyridine.[6]

  • Reaction Condition: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The high temperature facilitates the intramolecular cyclization with the elimination of water.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 150 mL of 1M hydrochloric acid and 100 mL of ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude 4-bromo-1,2-benzisoxazole by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Cyclization A 2-Hydroxy-4-bromobenzaldehyde B Hydroxylamine HCl, Sodium Acetate, Ethanol A->B React with C Reflux (2-3h) B->C Heat D 2-Hydroxy-4-bromobenzaldehyde Oxime C->D Yields E Oxime Intermediate F Pyridine E->F Dissolve in G Reflux (4-6h) F->G Heat H 4-Bromo-1,2-benzisoxazole G->H Yields

Caption: Synthetic pathway for 4-bromo-1,2-benzisoxazole.

Structural Characterization and Analytical Validation

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized 4-bromo substituted benzisoxazole scaffold. The following techniques are essential for a self-validating system.

Analytical Technique Expected Observations for 4-Bromo-1,2-benzisoxazole
¹H NMR Aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm). The specific splitting patterns will depend on the substitution pattern of the starting material.
¹³C NMR Aromatic carbons will resonate in the region of δ 110-160 ppm.[7] The carbon attached to the bromine will show a characteristic chemical shift.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=N stretching of the isoxazole ring, C-Br stretching, and aromatic C-H stretching are expected.[7]
Mass Spectrometry (MS) The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[7]
High-Performance Liquid Chromatography (HPLC) Used to determine the purity of the final compound. A single, sharp peak indicates a high degree of purity.[8]

Biological Significance and Therapeutic Potential

The 4-bromo substituted benzisoxazole scaffold is a key pharmacophore in several areas of drug discovery. The bromine atom can act as a key binding feature, a metabolic blocker, or a tool for modulating the overall electronic properties of the molecule.

Antipsychotic Activity

The benzisoxazole scaffold is a cornerstone in the development of atypical antipsychotic drugs.[9] Marketed drugs like Risperidone and Paliperidone feature a substituted benzisoxazole core.[4][10] These drugs primarily act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[11][12][13] The substitution pattern on the benzisoxazole ring is critical for modulating the affinity and selectivity for these receptors.[14] While specific data on 4-bromo derivatives in this context is limited in readily available literature, the known structure-activity relationships of benzisoxazole-based antipsychotics suggest that a 4-bromo substitution could influence receptor binding and pharmacokinetic properties.

Antimicrobial and Anticancer Potential

Studies have shown that the presence of electron-withdrawing groups, such as halogens, on the benzisoxazole ring can enhance antimicrobial activity.[1] This suggests that 4-bromo substituted benzisoxazoles could be promising candidates for the development of new antibacterial and antifungal agents.[3][15] Furthermore, the benzisoxazole scaffold has been explored for its anticancer potential, with some derivatives showing antiproliferative activity against various cancer cell lines.[1][16] The 3-bromo-4,5-dihydroisoxazole nucleus, a related structure, has been shown to covalently inhibit human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in cancer cell metabolism.[17]

Signaling Pathway Interaction

The primary mechanism of action for benzisoxazole-based antipsychotics involves the modulation of dopaminergic and serotonergic signaling pathways in the central nervous system.

Signaling_Pathway Benzisoxazole_Drug 4-Bromo Benzisoxazole Derivative D2_Receptor Dopamine D2 Receptor Benzisoxazole_Drug->D2_Receptor Antagonism 5HT2A_Receptor Serotonin 5-HT2A Receptor Benzisoxazole_Drug->5HT2A_Receptor Antagonism Mesolimbic_Pathway Mesolimbic Pathway (Therapeutic Effect) D2_Receptor->Mesolimbic_Pathway Modulates Nigrostriatal_Pathway Nigrostriatal Pathway (Potential Side Effects) D2_Receptor->Nigrostriatal_Pathway Modulates

Caption: Receptor antagonism by benzisoxazole derivatives.

Future Directions and Conclusion

The 4-bromo substituted benzisoxazole scaffold represents a promising starting point for the design of novel therapeutic agents. Its versatile synthesis and the significant impact of the bromine substituent on its biological activity make it an attractive core for further exploration. Future research should focus on:

  • Diverse Functionalization: Exploring further substitutions on the benzisoxazole ring to create libraries of compounds for high-throughput screening.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which 4-bromo substituted derivatives exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: Advancing promising lead compounds into preclinical and clinical development.

References

  • Patel, M., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1535-1557. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm. Available at: [Link]

  • G. G., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. Available at: [Link]

  • Hrib, N. J., et al. (1994). Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 37(15), 2308–2314. Available at: [Link]

  • Pharmapproach. (2020, May 19). RISPERIDONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

  • Li, X., et al. (2017). Synthesis and evaluation of amide, sulfonamide and urea – benzisoxazole derivatives as potential atypical antipsychotics. MedChemComm, 8(3), 634-640. Available at: [Link]

  • Sharath Chandra, S. P., & Sharada, A. C. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. ResearchGate. Available at: [Link]

  • IntechOpen. (2025, January 10). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Benzisoxazole. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Benzisoxazole – Knowledge and References. Available at: [Link]

  • Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone. Available at: [Link]

  • Patsnap. (2024, November 18). Exploring Risperidone: Its Impact, Mechanism, and Innovations in Psychiatric Treatment. Available at: [Link]

  • Wikipedia. (n.d.). Risperidone. Available at: [Link]

  • National Center for Biotechnology Information. (2024, November 10). Risperidone. In StatPearls. Available at: [Link]

  • MDPI. (2022, September 6). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Available at: [Link]

  • Arkivoc. (n.d.). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Available at: [Link]

  • ScienceDirect. (n.d.). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. Available at: [Link]

  • ResearchGate. (n.d.). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Available at: [Link]

  • Chemistry Central Journal. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC. Available at: [Link]

  • European Journal of Chemistry. (2014, March 15). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Available at: [Link]

  • OUCI. (n.d.). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Available at: [Link]

  • MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Available at: [Link]

  • ScienceDirect. (2023, April 6). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife. Available at: [Link]

  • PSE Community.org. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology and epigenetic drug discovery, the rational design of small-molecule inhibitors relies heavily on privileged bifunctional scaffolds. (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid (CAS: 1414958-42-1) has emerged as a critical intermediate in the synthesis of highly potent Lysine Acetyltransferase (KAT) inhibitors[1].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, its role in targeting the MYST family of enzymes (such as MOZ and MORF), and self-validating experimental protocols for its derivatization. By leveraging its dual reactive sites—an aliphatic carboxylic acid for amidation and an aryl bromide for palladium-catalyzed cross-coupling—medicinal chemists can rapidly generate diverse libraries of epigenetic modulators[1].

Physicochemical Profiling

Understanding the exact structural and physical parameters of CAS 1414958-42-1 is essential for predicting its behavior in organic solvents, its chromatographic retention, and its mass spectrometric fragmentation patterns. The presence of the bromine atom yields a highly characteristic 1:1 isotopic signature (M and M+2) in mass spectrometry, which serves as an intrinsic diagnostic tool during synthesis[2].

Table 1: Key Chemical and Physical Properties

PropertyValue
IUPAC Name 2-(4-bromo-1,2-benzoxazol-3-yl)acetic acid
CAS Registry Number 1414958-42-1
Molecular Formula C9H6BrNO3
Monoisotopic Mass 254.95311 Da
Molecular Weight 256.06 g/mol
SMILES C1=CC2=C(C(=C1)Br)C(=NO2)CC(=O)O
InChIKey QGDFAVZMXHTARU-UHFFFAOYSA-N
Predicted XlogP 1.9

Data sourced from the PubChemLite database[2].

Significance in Epigenetic Drug Discovery

The benzo[d]isoxazole core is a bioisostere for several classical pharmacophores, offering improved metabolic stability and unique hydrogen-bonding capabilities[3]. Specifically, derivatives of (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid are instrumental in the development of inhibitors targeting the MYST family of KATs (MOZ, MORF, HBO1, and TIP60)[1].

Overexpression or translocation of the MOZ (Monocytic Leukemia Zinc Finger) protein is a well-documented driver in acute myeloid leukemia (AML). MOZ KAT activity drives the aberrant expression of the MEIS1 and HOXa9 genes, promoting leukemic cell proliferation. By incorporating the benzisoxazole scaffold into small molecules, researchers have successfully developed competitive inhibitors that block histone acetylation at these loci, effectively inducing cell cycle arrest and apoptosis in cancerous tissues[1].

Pathway A KAT Inhibitor (Benzisoxazole Scaffold) B MOZ / MORF (MYST Family KATs) A->B Competitive Inhibition C Histone Acetylation (H3K9ac) B->C Catalyzes (Blocked) D MEIS1 & HOXa9 Expression C->D Epigenetic Upregulation E Apoptosis in Leukemia Cells D->E Downregulation Triggers

Caption: Mechanism of action for KAT inhibitors derived from the benzisoxazole scaffold.

Experimental Methodologies: A Self-Validating Workflow

The true utility of CAS 1414958-42-1 lies in its orthogonal reactivity. The following protocols detail a two-step functionalization strategy: an initial amide coupling at the acetic acid tail, followed by a Suzuki-Miyaura cross-coupling at the 4-bromo position.

Protocol A: HATU-Mediated Amide Coupling

Objective: To functionalize the acetic acid moiety while preserving the integrity of the benzisoxazole ring.

  • Reagent Preparation: Dissolve (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid (1.0 eq) and the target amine (e.g., a functionalized sulfonamide, 1.1 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF is selected for its high dielectric constant, ensuring complete solubilization of polar intermediates. Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive active ester intermediate.

  • Activation: Cool the mixture to 0°C. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid. HATU is chosen over standard carbodiimides (like EDC) because it rapidly forms an O-At active ester, which drastically minimizes epimerization and accelerates the reaction with sterically hindered amines. The 0°C environment suppresses side-reaction kinetics.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane) and LC-MS.

    • Validation Check: The reaction is deemed complete when LC-MS confirms the disappearance of the starting mass (m/z ~254.9) and the appearance of the product mass. The retention of the 1:1 isotopic bromine signature in the product mass spectrum validates that the aryl halide bond remains intact.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Objective: To elaborate the aromatic core by replacing the 4-bromo substituent with an alkyl or aryl group[1].

  • System Setup: Combine the amide intermediate from Protocol A (1.0 eq), a boronic acid (e.g., methylboronic acid, 2.0 eq), and K₂CO₃ (3.0 eq) in a 5:1 mixture of 1,4-dioxane and water.

    • Causality: The biphasic solvent system is engineered to dissolve both the organic substrate (dioxane) and the inorganic base (water). The base is required to activate the boronic acid into a boronate complex, facilitating the transmetalation step.

  • Deoxygenation: Sparge the mixture with N₂ gas for 10 minutes.

    • Causality: Oxygen rapidly oxidizes and deactivates the Pd(0) active catalyst species. Thorough degassing ensures catalyst longevity and high turnover numbers.

  • Catalysis: Add Pd(dppf)Cl₂ (0.1 eq) and heat the sealed vessel to 90°C for 4 hours.

    • Causality: The bidentate dppf ligand provides significant steric bulk and electron density to the palladium center, which accelerates the final reductive elimination step, driving the catalytic cycle to completion and preventing the formation of homocoupled byproducts.

  • Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and purify via silica gel flash chromatography.

SynthesisWorkflow A (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid CAS: 1414958-42-1 B Amide Coupling (HATU, DIPEA, DMF) A->B Activation of Acetic Acid Tail C 4-Bromo-Benzisoxazole Amide Intermediate B->C Amine Addition D Suzuki-Miyaura Coupling (Pd(dppf)Cl2, R-B(OH)2) C->D Pd-Catalyzed Cross-Coupling E Target KAT Inhibitor (MYST Family) D->E Target Isolation

Caption: Synthetic workflow leveraging the dual functionality of CAS 1414958-42-1.

Analytical Validation Standards

To ensure the highest scientific integrity, any batch of (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid or its derivatives must be subjected to rigorous analytical validation:

  • ¹H NMR Spectroscopy (DMSO-d6): The defining features of the starting material include a sharp singlet integrating to 2 protons at approximately 4.0–4.2 ppm, corresponding to the methylene group (-CH₂-) of the acetic acid tail. The aromatic region will display a distinct splitting pattern indicative of the 1,2,3-trisubstituted benzene ring, confirming the 4-bromo position[3][4].

  • High-Resolution Mass Spectrometry (HRMS): Negative ion mode (ESI-) is highly effective for the free carboxylic acid, yielding an [M-H]⁻ peak at approximately 253.9458 m/z. The presence of the M+2 peak at ~255.94 m/z at equal intensity is the definitive self-validating marker for the bromine atom[2].

References

  • 1414958-42-1 (C9H6BrNO3) - PubChemLite. Université du Luxembourg. URL: [Link][2]

  • COMPOUNDS - European Patent Office - EP 3810602 B1. (Details the use of N-(4-bromobenzo[d]isoxazol-3-yl) derivatives as Lysine Acetyl Transferase inhibitors). URL:[1]

  • Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. PMC / National Institutes of Health. URL:[Link][3]

  • Process for the preparation of benzo[d]isoxazol-3-yl-methanesulfonic acid and the intermediates thereof - US7291742B2. Google Patents. URL:[4]

Sources

Technical Guide: 4-Bromo vs. 6-Bromo 1,2-Benzisoxazole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional distinctions between the 4-bromo and 6-bromo isomers of 1,2-benzisoxazole-3-acetic acid.

Core Scaffold Analysis & Application in Medicinal Chemistry

Executive Summary

The 1,2-benzisoxazole-3-acetic acid scaffold is a critical pharmacophore in drug discovery, serving as a precursor to sulfonamide anticonvulsants (e.g., Zonisamide) and a structural template for antipsychotics (e.g., Risperidone). The differentiation between the 4-bromo and 6-bromo isomers is not merely semantic; it dictates synthetic accessibility, downstream reactivity, and biological fit.

  • 4-Bromo Isomer : Characterized by high steric hindrance due to its proximity to the C3-acetic acid side chain. It is synthetically derived from 5-bromo-4-hydroxycoumarin and is often used to probe "ortho-effect" binding constraints.

  • 6-Bromo Isomer : Represents the "privileged" substitution pattern found in many marketed CNS drugs. It is sterically accessible, derived from 7-bromo-4-hydroxycoumarin, and offers superior reactivity for palladium-catalyzed cross-couplings.

Structural & Electronic Analysis

The physicochemical divergence between these isomers arises from the position of the bromine atom relative to the isoxazole ring fusion and the acetic acid tail.

Feature4-Bromo-1,2-benzisoxazole-3-acetic acid6-Bromo-1,2-benzisoxazole-3-acetic acid
Structure Bromine at C4 (adjacent to isoxazole C3)Bromine at C6 (distal to isoxazole C3)
Steric Environment High : Proximity to C3-acetic acid creates a "buttressing effect," restricting rotation of the side chain.Low : Bromine is spatially isolated from the acetic acid group.
Electronic Effect Inductive withdrawal on the isoxazole ring is pronounced due to proximity.Exerts electronic influence para to the bridgehead nitrogen (N2).
Synthetic Precursor 5-Bromo-4-hydroxycoumarin7-Bromo-4-hydroxycoumarin
Primary Utility Probing steric tolerance in active sites; Auxin analogue studies.Lead optimization; Linker attachment point for PROTACs/bivalent ligands.
Steric Influence on Reactivity

The 4-bromo substituent imposes significant steric strain on the C3-position. In subsequent derivatization (e.g., amide coupling of the acetic acid), the 4-bromo group can hinder nucleophilic attack, requiring forcing conditions. Conversely, the 6-bromo position is sterically unencumbered, making it an ideal handle for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Synthetic Pathways (Regiochemical Mapping)

The synthesis of these isomers relies on the Posner reaction or modified hydroxylamine cyclization of substituted 4-hydroxycoumarins. The regiochemistry is conserved from the coumarin precursor to the benzisoxazole product.

Retrosynthetic Logic
  • Coumarin C5 maps to Benzisoxazole C4 .

  • Coumarin C7 maps to Benzisoxazole C6 .

Therefore, the selection of the brominated coumarin starting material is the determinant step.

Reaction Workflow Visualization

The following diagram illustrates the parallel synthesis pathways and the atom-mapping conservation.

BenzisoxazoleSynthesis cluster_0 Precursors (Coumarins) cluster_1 Reagent cluster_2 Target Isomers (Benzisoxazoles) C5_Br 5-Bromo-4-hydroxycoumarin NH2OH Hydroxylamine (NH2OH) + Base (NaOAc/NaOH) C5_Br->NH2OH B4_Br 4-Bromo-1,2-benzisoxazole- 3-acetic acid (Sterically Hindered) C5_Br->B4_Br C5 -> C4 Mapping C7_Br 7-Bromo-4-hydroxycoumarin C7_Br->NH2OH B6_Br 6-Bromo-1,2-benzisoxazole- 3-acetic acid (Sterically Accessible) C7_Br->B6_Br C7 -> C6 Mapping NH2OH->B4_Br Ring Opening/Closing (Retention of Regiochemistry) NH2OH->B6_Br Ring Opening/Closing (Retention of Regiochemistry)

Figure 1: Divergent synthesis of 4-bromo and 6-bromo isomers from their respective coumarin precursors. Note the conservation of substitution pattern during the ring transformation.

Experimental Protocols

Synthesis of 6-Bromo-1,2-benzisoxazole-3-acetic acid

This protocol is favored for generating scaffolds for antipsychotic drug discovery.

Reagents:

  • 7-Bromo-4-hydroxycoumarin (1.0 eq)

  • Hydroxylamine hydrochloride (3.0 eq)

  • Sodium Acetate (anhydrous, 4.0 eq)

  • Solvent: Methanol/Water (3:1 v/v)

Procedure:

  • Dissolution : Charge a round-bottom flask with 7-bromo-4-hydroxycoumarin suspended in methanol.

  • Activation : Add a solution of hydroxylamine hydrochloride and sodium acetate in water dropwise.

  • Reflux : Heat the mixture to reflux (approx. 75-80°C) for 4–6 hours. Monitor by TLC (eluent: EtOAc/Hexane) for the disappearance of the coumarin.

  • Workup : Cool to room temperature. The solution may turn dark. Acidify to pH 2 using 2N HCl to precipitate the free acid.

  • Isolation : Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

  • Validation :

    • 1H NMR (DMSO-d6) : Look for the disappearance of the coumarin alkene proton and the appearance of the methylene singlet (~3.8 ppm) of the acetic acid side chain. The aromatic region will show a splitting pattern consistent with 6-substitution (d, d, s).

Synthesis of 4-Bromo-1,2-benzisoxazole-3-acetic acid

Critical Note : The starting material, 5-bromo-4-hydroxycoumarin, is less commercially available and often requires de novo synthesis from 2-acetyl-3-bromophenol.

Procedure Modifications :

  • Due to steric crowding at the C4/C5 interface of the coumarin, the ring-opening step with hydroxylamine may require longer reflux times (8–12 hours) or a stronger base (KOH) to drive the reaction to completion.

  • Purification : The 4-bromo isomer often exhibits lower solubility in ethanol compared to the 6-bromo isomer due to crystal packing efficiency.

Biological & Functional Implications[1][2][3]

Structure-Activity Relationship (SAR)

In the context of drug design, the difference in bromine position radically alters the molecule's vector and metabolic profile.

  • Metabolic Stability : The 6-position of the benzisoxazole ring is a metabolic "soft spot" prone to hydroxylation by Cytochrome P450 enzymes. Placing a bromine (or fluorine) at C6 blocks this metabolic pathway, extending the half-life of the compound. This is why the 6-position is substituted in drugs like Risperidone.

  • Ligand Binding :

    • 6-Bromo : Projects the halogen into the solvent-accessible region or a hydrophobic pocket deep in the receptor, often enhancing affinity.

    • 4-Bromo : Projects the halogen towards the "roof" of the binding site (assuming C3 is the anchor). This often leads to steric clashes unless the pocket is specifically designed to accommodate ortho-substituents.

Reactivity in Cross-Coupling

When using these molecules as intermediates for library generation:

ReactivityComparison Comparison Reactivity Profile 4-Bromo Isomer 6-Bromo Isomer Result4 Low Yields in Suzuki Coupling (Steric hindrance from C3-side chain) Comparison:p4->Result4 Result6 High Yields in Suzuki Coupling (Sterically accessible) Comparison:p6->Result6

Figure 2: Comparative reactivity profile in Palladium-catalyzed cross-coupling reactions.

References

  • Uno, H., & Kurokawa, M. (1978).[1] Studies on 3-Substituted 1,2-Benzisoxazole Derivatives. V. Electrophilic Substitutions of 1,2-Benzisoxazole-3-acetic Acid. Chemical and Pharmaceutical Bulletin, 26(11), 3498–3503. Link

  • Casini, G., et al. (1969). On 1,2-Benzisoxazole-3-acetic Acid and 3-Methyl-1,2-benzisoxazole: A Restatement. Journal of Heterocyclic Chemistry, 6(2), 279-283. Link

  • Palermo, M. G. (2002). Process for the preparation of 1,2-benzisoxazole-3-acetic acid.[1][2][3][4][5][6] U.S. Patent Application 2002/0183525. Link

  • Stojanovic, I., et al. (2007). In vitro, ex vivo and in vivo immunopharmacological activities of the isoxazoline compound VGX-1027. Clinical Immunology, 123(3), 311–323. Link

Sources

An In-Depth Technical Guide to Zonisamide Analogs with 4-Bromo Substitution: Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zonisamide, a well-established antiseizure medication, possesses a unique 1,2-benzisoxazole-3-methanesulfonamide structure and a broad spectrum of activity.[1][2] The exploration of its chemical space through the synthesis of novel analogs offers a promising avenue for the development of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide focuses on a specific class of Zonisamide analogs: those bearing a bromo-substituent at the 4-position of the 1,2-benzisoxazole ring. While direct literature on 4-bromo-Zonisamide analogs is limited, this guide provides a comprehensive framework for their design, synthesis, and evaluation based on established synthetic methodologies for related compounds and known structure-activity relationships (SAR) within the benzisoxazole class. We will delve into proposed synthetic routes, discuss the anticipated impact of the 4-bromo substitution on pharmacological activity, and outline detailed experimental protocols for their synthesis and preclinical assessment.

Introduction: The Rationale for Developing 4-Bromo-Zonisamide Analogs

Zonisamide exerts its anticonvulsant effects through a multi-modal mechanism of action, primarily by blocking voltage-sensitive sodium channels and T-type calcium channels.[3][4] This dual action contributes to its efficacy against a variety of seizure types.[2] The development of analogs aims to refine these pharmacological properties. The introduction of a halogen atom, such as bromine, onto the aromatic ring of a pharmacophore can significantly influence its physicochemical and biological properties, including:

  • Lipophilicity: A bromine atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

  • Electronic Effects: As an electron-withdrawing group, bromine can alter the electron density of the benzisoxazole ring system, potentially influencing receptor binding affinity and intrinsic activity.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, potentially leading to a longer half-life and altered metabolic pathways.

A key study on 3-substituted 1,2-benzisoxazole derivatives revealed that the introduction of a halogen atom at the 5-position of the benzisoxazole ring led to an increase in both anticonvulsant activity and neurotoxicity.[5] This finding provides a strong rationale for exploring the effects of halogen substitution at other positions, such as the 4-position, to potentially dissociate the desired efficacy from unwanted side effects.

Proposed Synthesis of 4-Bromo-Zonisamide Analogs

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 4-bromo-Zonisamide is outlined below. The key disconnection is at the sulfonamide bond, leading back to 4-bromo-1,2-benzisoxazole-3-methanesulfonyl chloride and ammonia. The sulfonyl chloride can be derived from the corresponding sulfonic acid, which in turn can be synthesized from 4-bromo-1,2-benzisoxazole-3-acetic acid. This key intermediate can be prepared from a brominated precursor, such as a substituted 4-hydroxycoumarin or an o-hydroxyacetophenone derivative.

Retrosynthesis Zonisamide_Analog 4-Bromo-Zonisamide Intermediate1 4-Bromo-1,2-benzisoxazole-3-methanesulfonyl chloride Zonisamide_Analog->Intermediate1 Sulfonamide formation Intermediate2 4-Bromo-1,2-benzisoxazole-3-methanesulfonic acid Intermediate1->Intermediate2 Chlorination Intermediate3 4-Bromo-1,2-benzisoxazole-3-acetic acid Intermediate2->Intermediate3 Sulfonation Precursor1 Brominated o-hydroxyaryl precursor Intermediate3->Precursor1 Benzisoxazole formation

Caption: Retrosynthetic analysis of 4-bromo-Zonisamide.

Proposed Synthetic Protocol

The following is a proposed multi-step synthesis for 4-bromo-Zonisamide, based on known procedures for related compounds.

Step 1: Synthesis of 4-Bromo-1,2-benzisoxazole-3-acetic acid

This key intermediate can be synthesized from a commercially available brominated starting material. One potential route starts from a brominated 4-hydroxycoumarin.[6]

  • Reaction: 6-Bromo-4-hydroxycoumarin is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium methoxide in methanol) to yield 4-bromo-1,2-benzisoxazole-3-acetic acid.

  • Rationale: This reaction proceeds through the opening of the lactone ring of the coumarin by hydroxylamine, followed by cyclization to form the 1,2-benzisoxazole ring. The position of the bromo substituent on the starting coumarin dictates its position on the resulting benzisoxazole.

Step 2: Sulfonation of 4-Bromo-1,2-benzisoxazole-3-acetic acid

The acetic acid derivative is then converted to the corresponding sulfonic acid.[6]

  • Reaction: 4-Bromo-1,2-benzisoxazole-3-acetic acid is treated with a sulfonating agent, such as a chlorosulfonic acid-dioxane complex, in a suitable solvent like ethylene chloride.

  • Rationale: This reaction introduces the sulfonic acid group at the methylene carbon of the acetic acid side chain. The use of a complexing agent like dioxane can help to moderate the reactivity of the chlorosulfonic acid.

Step 3: Chlorination of 4-Bromo-1,2-benzisoxazole-3-methanesulfonic acid

The sulfonic acid is converted to the more reactive sulfonyl chloride.

  • Reaction: The sodium salt of 4-bromo-1,2-benzisoxazole-3-methanesulfonic acid is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Rationale: This is a standard method for the conversion of sulfonic acids to sulfonyl chlorides, which are excellent electrophiles for the subsequent sulfonamide formation.

Step 4: Amination of 4-Bromo-1,2-benzisoxazole-3-methanesulfonyl chloride

The final step is the formation of the sulfonamide.

  • Reaction: 4-Bromo-1,2-benzisoxazole-3-methanesulfonyl chloride is reacted with ammonia (e.g., by bubbling ammonia gas through a solution or using aqueous ammonia).

  • Rationale: The nucleophilic nitrogen of ammonia attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond to yield the target 4-bromo-Zonisamide analog.

Structure-Activity Relationship (SAR) and Pharmacological Considerations

The introduction of a bromine atom at the 4-position of the benzisoxazole ring is expected to modulate the pharmacological profile of Zonisamide.

Anticipated Effects on Anticonvulsant Activity

Based on the study by Uno et al. on 5-halogenated benzisoxazole derivatives, it is hypothesized that a 4-bromo substitution will also enhance anticonvulsant activity.[5]

  • Increased Potency: The electron-withdrawing nature of the bromine atom may alter the electronic distribution of the benzisoxazole ring, potentially leading to a more favorable interaction with the target ion channels.

  • Modified Lipophilicity: The increased lipophilicity conferred by the bromine atom could enhance the compound's ability to penetrate the central nervous system, leading to higher brain concentrations and potentially greater efficacy.

Potential for Altered Neurotoxicity

The same study that reported increased efficacy with 5-halogenation also noted an increase in neurotoxicity.[5] It is therefore crucial to carefully evaluate the therapeutic index of any 4-bromo-Zonisamide analog.

  • Therapeutic Index: A key objective in developing these analogs is to determine if the 4-position substitution can provide a more favorable balance between anticonvulsant activity and neurotoxicity compared to the 5-substituted analogs and Zonisamide itself.

Pharmacokinetic Profile

The 4-bromo substituent is likely to influence the ADME properties of the molecule.

  • Metabolism: The C-H bond at the 4-position is a potential site of oxidative metabolism. Introducing a bromine atom at this position would block this metabolic pathway, which could lead to a longer half-life and altered clearance.

  • Protein Binding: Changes in lipophilicity and electronic properties may also affect the extent of plasma protein binding.

SAR cluster_0 Structural Modification cluster_1 Predicted Pharmacological Effects Bromo 4-Bromo Substitution Activity Increased Anticonvulsant Activity Bromo->Activity Electronic Effects & Lipophilicity Toxicity Potential for Increased Neurotoxicity Bromo->Toxicity Off-target effects? PK Altered Pharmacokinetics (Metabolism, Distribution) Bromo->PK Metabolic Blocking & Physicochemical Changes

Caption: Predicted impact of 4-bromo substitution on the pharmacological profile.

Experimental Protocols for Evaluation

The following are standard, validated protocols for the preclinical evaluation of novel anticonvulsant compounds.

Anticonvulsant Screening

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Administer the test compound (e.g., 4-bromo-Zonisamide analog) intraperitoneally (i.p.) to mice at various doses.

  • After a predetermined time (e.g., 30 or 60 minutes), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.

  • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint.

Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds effective against myoclonic and absence seizures.

  • Administer the test compound i.p. to mice at various doses.

  • After a predetermined time, administer a subcutaneous injection of pentylenetetrazol (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).

  • Observe the mice for the onset of clonic seizures (lasting for at least 5 seconds).

  • The ability of the compound to prevent or delay the onset of clonic seizures is considered a positive result.

  • Determine the ED₅₀ for protection against PTZ-induced seizures.

Neurotoxicity Assessment

Rotarod Test: This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

  • Train mice to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1 minute).

  • Administer the test compound i.p. at various doses.

  • At predetermined time intervals after administration, place the mice back on the rotating rod.

  • Record the number of animals that fall off the rod within the set time.

  • Determine the median toxic dose (TD₅₀), the dose that causes motor impairment in 50% of the animals.

Data Analysis and Therapeutic Index
  • The Protective Index (PI) is calculated as the ratio of the TD₅₀ to the ED₅₀ (PI = TD₅₀ / ED₅₀).

  • A higher PI indicates a greater separation between the toxic and therapeutic doses and suggests a more favorable safety profile.

Data Presentation

The following table provides a template for summarizing the preclinical data for a hypothetical 4-bromo-Zonisamide analog in comparison to the parent compound, Zonisamide.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (MES)
Zonisamide[Insert Literature Value][Insert Literature Value][Insert Literature Value][Calculate]
4-Bromo-Zonisamide[Experimental Value][Experimental Value][Experimental Value][Calculate]

Conclusion and Future Directions

The exploration of Zonisamide analogs with a 4-bromo substitution on the 1,2-benzisoxazole ring represents a rational approach to the discovery of novel anticonvulsant agents. Based on existing SAR data for related compounds, it is hypothesized that such analogs may exhibit enhanced potency. However, a thorough evaluation of their neurotoxicity is paramount to determine if a favorable therapeutic index can be achieved. The synthetic strategies and experimental protocols outlined in this guide provide a robust framework for the synthesis and preclinical characterization of these promising compounds. Future research should focus on the synthesis of a series of 4-halogenated analogs (F, Cl, Br, I) to systematically investigate the influence of the halogen's size and electronegativity on the pharmacological profile. Furthermore, in-depth mechanistic studies, including electrophysiological assessments of their effects on sodium and calcium channels, will be crucial to fully elucidate their mechanism of action and potential therapeutic advantages.

References

Sources

Methodological & Application

Suzuki coupling conditions for 4-bromobenzo[d]isoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 4-Bromobenzo[d]isoxazole Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Guide

Strategic Importance of Benzo[d]isoxazole Functionalization

The benzo[d]isoxazole (1,2-benzisoxazole) scaffold is a privileged pharmacophore in modern drug discovery. Its unique electronic distribution and hydrogen-bonding capabilities make it a critical structural motif in neuroleptics (e.g., risperidone), selective Aldo-keto reductase 1C3 (AKR1C3) inhibitors[1], and hyperpolarisation-activated cyclic-nucleotide modulated ion channel 2 (HCN2) modulators[2].

Late-stage functionalization of this core, particularly at the C4 position, is notoriously challenging. The Suzuki-Miyaura cross-coupling of 4-bromobenzo[d]isoxazole with aryl or heteroaryl boronic acids provides a robust, modular pathway to construct complex biaryl systems. However, the inherent base-sensitivity of the isoxazole ring demands highly optimized, chemically logical reaction conditions to prevent heterocycle degradation.

Mechanistic Causality & Reaction Design

To achieve high yields, researchers must understand the causality behind each reagent choice. The Suzuki coupling proceeds via a standard Pd(0)/Pd(II) catalytic cycle, but the benzo[d]isoxazole substrate introduces specific vulnerabilities.

  • The Base-Sensitivity Conundrum: The N-O bond of the benzo[d]isoxazole ring is highly susceptible to base-promoted cleavage (often leading to 2-cyanophenol derivatives via a Kemp-type elimination). Therefore, strong anhydrous bases (e.g., NaOtBu, KOH) must be strictly avoided. Mild inorganic bases, such as potassium carbonate (

    
    ) or cesium carbonate (
    
    
    
    ), provide the exact alkalinity required to form the reactive boronate complex without triggering ring-opening[3].
  • Catalyst and Ligand Selection: Oxidative addition into the C4-Br bond can be sterically hindered by the adjacent isoxazole ring.

    
     is the optimal precatalyst because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the Pd(II) intermediate, which drastically accelerates the final reductive elimination step and stabilizes the catalyst against precipitation (blacking out)[3].
    
  • Solvent System: A biphasic 1,4-Dioxane/Water system (typically 4:1 or 5:1 v/v) is employed. The organic phase dissolves the 4-bromobenzo[d]isoxazole and the catalyst, while the aqueous phase dissolves the base and facilitates the transmetalation step by hydrating the boronic acid.

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII 4-Bromobenzo[d]isoxazole TransMet Transmetalation PdII->TransMet PdII_ArAr Pd(II) Diaryl (Ar-Pd-Ar') TransMet->PdII_ArAr Ar'-B(OH)2 + Base RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product 4-Arylbenzo[d]isoxazole RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 4-bromobenzo[d]isoxazole.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for the coupling of 4-bromobenzo[d]isoxazole with phenylboronic acid. These parameters demonstrate the critical nature of base and solvent selection.

Catalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation


THF /

801215%Massive ring-opening degradation observed.


Toluene / EtOH /

901265%Moderate yield; sluggish transmetalation.


1,4-Dioxane /

80 6 88% Clean conversion; minimal byproducts.

/ XPhos

1,4-Dioxane /

90591%Excellent for sterically hindered boronic acids.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in observational checkpoints ensure that the chemist can verify the success of each step in real-time, preventing the waste of downstream resources.

Reagents Required:

  • 4-Bromobenzo[d]isoxazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • 
     adduct (0.05 mmol, 5 mol%)
    
  • Potassium carbonate (

    
    ) (2.0 mmol)
    
  • 1,4-Dioxane (Degassed, 8.0 mL)

  • Deionized Water (Degassed, 2.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromobenzo[d]isoxazole, the arylboronic acid,

    
    , and 
    
    
    
    .
  • Atmospheric Purging (Critical Step): Seal the tube with a rubber septum. Apply vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the oxidative addition step.

  • Solvent Addition: Inject the degassed 1,4-Dioxane and Water via syringe through the septum.

    • Self-Validating Check: The mixture should initially appear as a heterogeneous, pale orange/red suspension.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

    • Self-Validating Check: Within 15-30 minutes of heating, the suspension should transition into a dark brown/black homogeneous solution. This color shift confirms the generation of the active Pd(0) catalytic species. If the solution remains pale, catalyst activation has failed.

  • Reaction Monitoring: After 4 hours, sample 10 µL of the organic layer, dilute in ethyl acetate, and analyze via TLC (Hexane/EtOAc 4:1).

    • Self-Validating Check: The UV-active starting material spot (Rf ~0.6) should be entirely consumed, replaced by a new, highly fluorescent product spot (Rf ~0.4-0.5).

  • Quenching and Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude dark residue via silica gel flash chromatography (gradient elution: 0% to 20% EtOAc in Hexanes).

Protocol S1 1. Reagent Mixing Ar-Br, Ar'-B(OH)2, Catalyst, Base S2 2. Degassing 3x Vacuum/Argon Cycles S1->S2 S3 3. Heating 80°C, 6-12h (Dioxane/H2O) S2->S3 S4 4. Workup Extraction & Brine Wash S3->S4 S5 5. Purification Flash Column Chromatography S4->S5

Step-by-step experimental workflow for the Suzuki coupling of benzo[d]isoxazoles.

References

  • Title: Structure-guided optimization of 3-hydroxybenzoisoxazole derivatives as inhibitors of Aldo-keto reductase 1C3 (AKR1C3)
  • Title: WO2022185055A1 - Pyrimidine or pyridine derivates useful as hcn2 modulators Source: Google Patents URL
  • Source: nih.

Sources

High-Performance Amide Coupling Protocols: (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This technical guide details the optimization of amide coupling reactions involving (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid . This scaffold is a critical intermediate in the synthesis of CNS-active agents (analogous to Zonisamide) and EPAC antagonists. The presence of the 1,2-benzisoxazole core introduces specific stability challenges—most notably base-catalyzed ring opening—that distinguish this chemistry from standard peptide coupling.

The 4-bromo substituent provides a strategic handle for downstream cross-coupling (e.g., Suzuki-Miyaura), but its electron-withdrawing nature can subtly increase the acidity of the


-methylene protons and the electrophilicity of the isoxazole ring, necessitating precise pH control during amidation.
Compound Data
FeatureSpecification
Compound Name (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid
Core Scaffold 1,2-Benzisoxazole (Indoxazene)
Key Functionality Carboxylic acid (C3-side chain), Aryl Bromide (C4)
pKa (est.) ~3.8 (COOH), ~18 (

-CH2)
Critical Risk Kemp-like Elimination / Ring Opening to salicylonitriles under basic conditions.[1][2][3][4]

Critical Mechanistic Insight: The "Danger Zone"

Before attempting synthesis, researchers must understand the primary failure mode.[5] The benzo[d]isoxazole ring is thermodynamically poised to open under basic conditions, particularly when heated.[5]

The Mechanism of Failure: In the presence of strong bases (e.g., DBU, excess TEA) or nucleophiles, the isoxazole N-O bond can cleave, rearranging the skeleton into a 2-hydroxy-benzonitrile (salicylonitrile) derivative.[5] This irreversible side reaction destroys the pharmacophore.

Diagram 1: Reaction Pathways & Stability Risks

ReactionPathways cluster_mech Failure Mode: Ring Opening Start (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid Activation Activation (T3P / HATU / SOCl2) Start->Activation  Reagent   Amide TARGET AMIDE (Intact Isoxazole) Activation->Amide  Mild Base (NMM/Pyridine) Low Temp (<40°C)   SideProduct SIDE PRODUCT (Salicylonitrile Derivative) Activation->SideProduct  Strong Base (DBU/NaOH) High Temp (>60°C)  

Figure 1: The bifurcation between successful amidation and ring-opening degradation. Control of basicity is the deciding factor.

Recommended Protocols

Method A: T3P (Propylphosphonic Anhydride) – The Gold Standard

Best for: Valuable amines, scale-up, and preventing ring opening.[5]

Rationale: T3P is an acidic coupling reagent that operates efficiently in low-basicity environments. It drives the reaction through a mixed anhydride intermediate that is highly reactive toward amines but poor at racemization or inducing elimination.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • T3P (50% in EtOAc/DMF): 1.5 – 2.0 equiv[5]

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 – 3.0 equiv)[5]

  • Solvent: EtOAc, DMF, or 2-MeTHF[5]

Step-by-Step Protocol:

  • Dissolution: In a dry flask under

    
    , dissolve (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).
    
  • Base Addition: Cool to 0°C. Add NMM (3.0 equiv) dropwise. Note: NMM is preferred over TEA due to lower basicity (

    
     7.4 vs 10.7), reducing ring-opening risk.[5]
    
  • Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by LCMS.

  • Workup:

    • Quench with water.[1][6]

    • Wash organic layer with 0.5 M HCl (rapid wash to remove amine/NMM), then sat.[5]

      
      , then brine.[5]
      
    • Crucial: Avoid prolonged exposure to basic aqueous washes.

    • Dry over

      
       and concentrate.
      
Method B: Acid Chloride Activation (via Oxalyl Chloride)

Best for: Unreactive/hindered amines (anilines) where HATU fails.[5]

Rationale: Generates the highly reactive acid chloride. The key here is to use catalytic DMF and remove HCl/excess reagent before adding the amine to prevent acid-mediated degradation of the isoxazole.

Step-by-Step Protocol:

  • Activation: Suspend the acid (1.0 equiv) in anhydrous DCM (0.2 M). Add catalytic DMF (1-2 drops).

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (

    
    ) will occur.
    
  • Completion: Stir at RT for 1 hour until the solution clears (acid chloride formation).

  • Evaporation (Critical): Concentrate the mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl. Do not skip this.

  • Coupling: Redissolve the crude acid chloride in DCM or THF. Add the amine (1.1 equiv) and a scavenger base (TEA or DIPEA, 1.5 equiv) at 0°C.

  • Workup: Standard aqueous workup as in Method A.

Method C: HATU / DIPEA

Best for: High-throughput screening (HTS) or parallel synthesis.

Rationale: HATU is powerful but requires basic conditions. To mitigate risk, use the minimum effective amount of base and keep the reaction time short.

Protocol Adjustments:

  • Base: Use DIPEA (Diisopropylethylamine).

  • Stoichiometry: Strictly limit DIPEA to 2.0 equiv (just enough to neutralize the HATU salt and the acid).

  • Order of Addition: Pre-activate the acid with HATU/DIPEA for only 2 minutes before adding the amine. Long activation times increase the risk of side reactions.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
LCMS shows M-18 peak (Nitrile) Ring Opening: Isoxazole N-O bond cleavage has occurred.Switch to Method A (T3P) . Use a weaker base (NMM or Pyridine). Lower reaction temperature to 0°C.
Low Conversion (Anilines) Amine is too weakly nucleophilic.Switch to Method B (Acid Chloride) . Heat is not recommended; instead, use a catalyst like DMAP (0.1 equiv) with caution.
Emulsion during Workup T3P byproducts (phosphates) can emulsify.Wash with water 3x before the bicarbonate wash. Adding a small amount of IPA to the organic layer can break the emulsion.
Racemization (if chiral amine used) Over-activation.Use T3P in EtOAc (lowest epimerization rates). Avoid DMF if possible.

Workflow Decision Matrix

Use this flowchart to select the appropriate protocol based on your specific amine partner.

Diagram 2: Protocol Selection Flowchart

ProtocolSelection Start Select Amine Type Aliphatic Primary/Secondary Aliphatic Amine Start->Aliphatic Aniline Electron-Poor Aniline / Heterocycle Start->Aniline AcidSensitive Acid-Sensitive Protecting Groups Start->AcidSensitive MethodA METHOD A: T3P / NMM (High Yield, Safe) Aliphatic->MethodA Preferred MethodC METHOD C: HATU / DIPEA (Fast / HTS) Aliphatic->MethodC Alternative Aniline->MethodA If Aniline is nucleophilic MethodB METHOD B: Oxalyl Chloride (High Reactivity) Aniline->MethodB Preferred AcidSensitive->MethodA Neutral conditions

Figure 2: Decision matrix for coupling conditions based on amine nucleophilicity and sensitivity.

References

  • Zonisamide Synthesis & Isoxazole Chemistry

    • Synthesis of benzo[d]isoxazol-3-yl-methanesulfonic acid (Zonisamide intermediate).[1] US Patent 7,291,742.[1] (Demonstrates the stability profile of the acetic acid precursor). Link

  • T3P Reagent Capabilities

    • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Core.ac.uk. (Review of T3P for sensitive heterocycles). Link

  • Isoxazole Ring Stability

    • Recent advances in the synthesis of 1,2-benzisoxazoles.[7] (Discusses base-promoted ring opening/closure mechanisms). Link

  • General Amide Coupling Reviews

    • Amide bond formation: beyond the myth of coupling reagents. (Comparative analysis of HATU vs T3P vs Acid Chlorides). Link

Sources

Application Note: Regioselective Functionalization of 1,2-Benzisoxazole-3-Acetic Acid at the C-4 Position

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzisoxazole scaffold is a privileged pharmacophore embedded in numerous neurotropic and antipsychotic agents, including zonisamide, risperidone, and paliperidone. While modifications at the C-3 position are well-documented and synthetically straightforward, targeted functionalization at the C-4 position remains a formidable synthetic challenge. This Application Note provides a comprehensive, self-validating guide for researchers and drug development professionals to achieve strict regiocontrol at the C-4 position of benzisoxazole-3-acetic acid, bypassing traditional electronic limitations.

Mechanistic Rationale & Causality: The C-4 Challenge

Direct electrophilic aromatic substitution (EAS) on the 1,2-benzisoxazole core is governed by the "push-pull" effect of the N-O dipole[1]. Extensive


C and 

N NMR studies, alongside charge density calculations, reveal that the highest electron density resides at the C-5 and C-7 positions[1]. Consequently, C-5 is the kinetically and thermodynamically favored site for electrophilic attack (e.g., nitration, halogenation). Attempts to force substitution at C-4 via direct EAS typically result in complex mixtures, poor yields, and intractable purification bottlenecks.

To bypass this inherent electronic bias, we employ two distinct, causality-driven strategies:

  • De Novo Annulation (Path A) : Utilizing a pre-functionalized 5-substituted 4-hydroxycoumarin. The ring-opening/closure cascade locks the substituent exclusively at the C-4 position of the resulting benzisoxazole[2].

  • Directed C-H Activation (Path B) : Leveraging the C-3 acetic acid moiety as a synthetic handle. By installing a bidentate directing group, a transition metal catalyst is spatially restricted to the peri-position (C-4), overriding the electronic preference for C-5.

Visualizing the Strategic Workflows

G Start 1,2-Benzisoxazole-3-acetic acid Functionalization Strategy PathA Path A: De Novo Synthesis (Pre-functionalization) Start->PathA PathB Path B: Late-Stage C-H Activation (Directing Group Mediated) Start->PathB A1 5-Substituted 4-Hydroxycoumarin PathA->A1 B1 Benzisoxazole-3-acetic acid + 8-Aminoquinoline PathB->B1 A2 NH2OH·HCl, Base Reflux A1->A2 Target 4-Substituted 1,2-Benzisoxazole Derivative A2->Target B2 Pd(OAc)2, Ar-I, AgOAc 110°C B1->B2 B2->Target

Fig 1: Strategic pathways for C-4 functionalization of 1,2-benzisoxazole-3-acetic acid.

Experimental Methodologies

Protocol A: De Novo Synthesis via 5-Substituted 4-Hydroxycoumarin

Causality & Design : This protocol relies on the nucleophilic attack of hydroxylamine on the lactone ring of a 5-substituted 4-hydroxycoumarin[3]. A strong base (e.g., NaOMe or NaOH) is required to deprotonate the hydroxylamine hydrochloride salt, enhancing its nucleophilicity to open the coumarin ring into a 2-hydroxyaryl ketoxime intermediate[3]. Subsequent acidification drives the dehydration and N-O bond formation, yielding the 4-substituted benzisoxazole-3-acetic acid[2].

Step-by-Step Procedure :

  • Oximation & Ring Opening : Suspend 5-chloro-4-hydroxycoumarin (10.0 mmol, 1.0 eq) and hydroxylamine hydrochloride (30.0 mmol, 3.0 eq) in 50 mL of anhydrous methanol.

  • Base Addition : Slowly add sodium methoxide (35.0 mmol, 3.5 eq) as a 25% w/w solution in methanol at 0 °C.

    • Causality: Excess base is critical to neutralize the HCl salt and maintain the phenoxide/oxime intermediate in its reactive, ring-opened state.

  • Reflux : Heat the mixture to 65 °C for 4-6 hours under an inert atmosphere.

    • Self-Validation (IPC): Monitor via LC-MS. The coumarin peak (UV 254 nm) must disappear entirely, replaced by the acyclic ketoxime intermediate (M+18).

  • Cyclization : Cool the reaction to room temperature and slowly acidify to pH 2.0 using 2N aqueous HCl.

    • Causality: Acidification protonates the oxime hydroxyl group, converting it into a superior leaving group (water) to facilitate intramolecular cyclization and N-O bond formation.

  • Isolation : Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. Recrystallize the crude product from toluene to afford pure 4-chloro-1,2-benzisoxazole-3-acetic acid.
Protocol B: Late-Stage C-4 Arylation via Pd(II)-Catalyzed C-H Activation

Causality & Design : For complex APIs where de novo synthesis is impractical, late-stage functionalization is preferred. The C-3 acetic acid is coupled with 8-aminoquinoline (8-AQ). The quinoline nitrogen and amide nitrogen form a rigid, bidentate N,N-chelate with Pd(II), forcing the metal into the peri (C-4) position. Silver acetate (AgOAc) is utilized as a halide scavenger to prevent catalyst poisoning and regenerate the active Pd(II) species.

Step-by-Step Procedure :

  • Directing Group Installation : React 1,2-benzisoxazole-3-acetic acid (5.0 mmol, 1.0 eq) with 8-aminoquinoline (5.5 mmol, 1.1 eq), HATU (6.0 mmol, 1.2 eq), and DIPEA (12.5 mmol, 2.5 eq) in DMF (20 mL) at room temperature for 2 hours. Isolate the amide via aqueous workup and silica gel chromatography.

  • C-H Arylation Setup : In an oven-dried Schlenk tube, combine the benzisoxazole-3-amide (1.0 mmol, 1.0 eq), aryl iodide (2.0 mmol, 2.0 eq), Pd(OAc)

    
     (10 mol%), and AgOAc (2.0 mmol, 2.0 eq).
    
  • Reaction Execution : Suspend the solids in a solvent mixture of hexafluoroisopropanol (HFIP) and 1,2-dichloroethane (DCE) (1:1 v/v, 4 mL).

    • Causality: HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes the highly electrophilic palladacycle intermediate and accelerates C-H cleavage without coordinating to (and poisoning) the metal center.

  • Heating : Seal the tube and heat at 110 °C for 18 hours.

    • Self-Validation (IPC): TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting amide. The emergence of a highly fluorescent blue spot under 365 nm UV indicates successful arylation.

  • Purification : Filter the mixture through a pad of Celite to remove silver salts and Pd black. Concentrate the filtrate and purify via column chromatography to yield the C-4 arylated product.

  • Directing Group Removal (Optional) : Treat the product with NaOH/EtOH at 80 °C or BF

    
    ·OEt
    
    
    
    in MeOH to hydrolyze the amide back to the C-4 functionalized acetic acid.

Quantitative Data Presentation

The following table summarizes the comparative metrics between the two functionalization pathways to aid in route selection for process chemistry scale-up.

MetricPath A: De Novo SynthesisPath B: Late-Stage C-H Activation
Regioselectivity Absolute (100% C-4 locked by precursor)High (>95:5 C-4 over C-5)
Overall Yield 65% – 80% (2 steps)45% – 60% (3 steps, including DG removal)
Substrate Scope Limited to available 5-substituted coumarinsBroad (Aryl, Heteroaryl, Alkyl iodides)
Scalability Excellent (Multi-kilogram scale proven)Moderate (Gram scale, limited by Pd/Ag costs)
Primary Use Case Early-stage building block synthesisLate-stage diversification of complex APIs

References

1., Chemistry of Heterocyclic Compounds. 2.2, Arabian Journal of Chemistry. 3.3, WIPO / Google Patents. 4.1, Academia.edu.

Sources

Using (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid in Medicinal Chemistry

Abstract

This technical guide outlines the handling, stability profiles, and synthetic applications of (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid (CAS: Variable/Analogous to 1,2-benzisoxazole-3-acetic acid). Distinct from the standard Zonisamide precursor, this 4-bromo substituted scaffold serves as a bifunctional "hub" intermediate. It allows for orthogonal functionalization: amidation of the C3-acetic acid tail and palladium-catalyzed cross-coupling at the C4-aromatic ring. This note prioritizes experimental protocols that mitigate the risk of Kemp elimination (base-catalyzed isoxazole ring opening), a critical instability inherent to this pharmacophore.

Part 1: Molecular Profile & Critical Stability Data

The utility of this intermediate lies in its dual reactivity.[1] However, the 1,2-benzisoxazole core is electronically predisposed to ring opening under basic conditions.

PropertySpecification / Note
Chemical Structure Benzene ring fused to isoxazole; Br at C4; Acetic acid at C3.[2][3]
Molecular Weight ~256.05 g/mol
Key Functionality 1. Carboxylic Acid (Amide/Ester coupling)2.[4] Aryl Bromide (Suzuki/Buchwald coupling)
pKa (Acid) ~4.2 (Carboxylic acid tail)
Stability Warning High Risk of Kemp Elimination. Strong bases (pH > 10) or nucleophiles can trigger N-O bond cleavage, yielding 2-hydroxy-6-bromobenzonitrile derivatives.
The Kemp Elimination Threat

Researchers must understand that the N-O bond in the isoxazole ring is weak. Electron-withdrawing groups (like the 4-Bromo substituent) can further sensitize the ring to base attack at the C3 position.

  • Mechanism: Base abstracts a proton from the methylene group (or attacks the ring directly), leading to concerted N-O cleavage.[4]

  • Consequence: Irreversible formation of salicylonitrile impurities, destroying the pharmacophore.

  • Prevention: Avoid strong hydroxide bases (NaOH, KOH). Use hindered organic bases (DIPEA) or mild inorganic carbonates (Cs₂CO₃) and maintain temperature control.

Part 2: Synthetic Workflows & Protocols

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold, highlighting the critical "Safe Zone" vs. "Danger Zone" conditions.

G cluster_0 Critical Control Point Start (4-Bromo-benzo[d]isoxazol-3-yl) -acetic acid PathA Path A: Amidation (Side Chain) Start->PathA HATU, DIPEA (Safe Base) PathB Path B: Suzuki Coupling (Ring Functionalization) Start->PathB Pd(dppf)Cl2, K3PO4 (Mild Base) Impurity IMPURITY: Ring Opening (Kemp Elimination) Start->Impurity NaOH/KOH or High Temp >100°C ProductA Zonisamide Analogs (Amides) PathA->ProductA ProductB Biaryl Scaffolds PathB->ProductB Nitrile Salicylonitrile Derivatives Impurity->Nitrile

Caption: Divergent synthesis pathways showing safe amidation/coupling routes versus the risk of base-mediated ring degradation.

Protocol A: Amidation (Synthesis of Zonisamide Analogs)

Target: Modification of the acetic acid tail to form sulfonamide-like or amide pharmacophores.

Rationale: Standard acid chloride formation (SOCl₂) generates HCl, which is safe for the ring, but subsequent amine addition requires base. We recommend HATU/DIPEA coupling as it operates at neutral-to-mildly basic pH, preserving the isoxazole ring.

Materials:

  • Substrate: (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid (1.0 eq)

  • Amine Partner: R-NH₂ (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried flask under N₂, dissolve the acid substrate (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (2.5 eq) followed by HATU (1.2 eq). Stir at 0°C for 15 minutes .

    • Note: The solution typically turns yellow. Low temperature minimizes potential racemization or side reactions.

  • Addition: Add the amine partner (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

  • Monitoring: Check via LC-MS. Look for the product mass [M+H]+.

    • QC Check: Ensure no peak appears at [M-44] (decarboxylation) or [M+18] (nitrile hydrolysis).

  • Workup: Dilute with EtOAc. Wash with 0.5M HCl (to remove excess amine/DIPEA) and then Sat. NaHCO₃ (wash quickly to avoid prolonged exposure to base). Dry over Na₂SO₄.

Protocol B: Suzuki-Miyaura Cross-Coupling (Ring Functionalization)

Target: Utilizing the 4-Bromo handle to attach aryl/heteroaryl groups.

Rationale: The 4-position is sterically crowded by the adjacent isoxazole ring. High-activity catalysts are required. Crucially, weak bases (Phosphates/Carbonates) must be used instead of Alkoxides to prevent the Kemp elimination.

Materials:

  • Substrate: (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid derivative (protected ester recommended, but acid can be used with extra base) (1.0 eq)

  • Boronic Acid: Ar-B(OH)₂ (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(dtbpf)Cl₂ (for sterically hindered substrates)

  • Base: K₃PO₄ (3.0 eq) (Avoid NaOtBu or NaOH)

  • Solvent: 1,4-Dioxane / Water (9:1 ratio)

Step-by-Step Procedure:

  • Degassing: Sparge solvents (Dioxane/Water) with Argon for 30 minutes prior to use. Oxygen is detrimental to the catalyst and promotes oxidative degradation.

  • Assembly: In a microwave vial or pressure tube, combine the Substrate, Boronic Acid, and K₃PO₄.

  • Catalyst Addition: Add Pd catalyst (5 mol%) under an Argon curtain.

  • Reaction: Seal the vessel. Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).

    • Warning: Do not exceed 110°C. Thermal instability of the isoxazole ring increases significantly above this threshold.

  • Workup: Filter through a Celite pad to remove Pd black. Acidify the filtrate to pH 3 with 1M HCl (if using the free acid) and extract with EtOAc.

Part 3: Quality Control & Impurity Profiling

When developing drugs using this intermediate, the "Ring-Opened" impurity is the Critical Quality Attribute (CQA) to monitor.

Impurity Structure: 2-hydroxy-6-bromo-phenylacetonitrile derivatives. Detection Method: HPLC (Reverse Phase C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Characteristic: The nitrile impurity is typically less polar than the benzisoxazole acid and will elute later (higher R_t) due to the loss of the polar heterocyclic character.

  • UV Signature: The ring opening disrupts the benzisoxazole chromophore, often causing a hypsochromic shift (blue shift) in the UV max.

References

  • Kemp Elimination Mechanism

    • Kemp, D. S., et al. "Physical organic chemistry of benzisoxazoles.[5] IV. Origins and catalytic nature of the solvent rate acceleration for the decarboxylation of 3-carboxybenzisoxazoles." Journal of the American Chemical Society, 1975. Link

  • Zonisamide Synthesis & Intermediates

    • Glenmark Pharmaceuticals.[6] "Process for the preparation of zonisamide." US Patent Application 20060084814A1, 2006.[6] Link

  • Benzisoxazole Stability in Synthesis

    • Bhirud, S. B., et al. "Synthesis of 1,2-benzisoxazole-3-methanesulfonamide (Zonisamide)."[6] Google Patents, US7291742B2. Link

  • Suzuki Coupling on Heterocycles

    • BenchChem Application Notes. "Protocols for Suzuki Cross-Coupling Reactions." Link (General reference for Pd-cycle conditions).

Disclaimer: This guide is for research purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application Note: Buchwald-Hartwig Amination of 4-Bromo-Benzisoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Benzisoxazoles are privileged bioisosteric scaffolds ubiquitous in medicinal chemistry, featured prominently in antipsychotics (e.g., risperidone) and acetylcholinesterase inhibitors[1]. However, late-stage functionalization of the benzisoxazole core—particularly at the sterically hindered 4-position—via Buchwald-Hartwig amination presents severe synthetic bottlenecks. The primary failure mode is the base-promoted cleavage of the N–O bond, known as the Kemp elimination, which rapidly degrades the starting material into a 2-cyanophenolate derivative[2]. Furthermore, the coordinating nature of the heterocycle can poison the palladium catalyst, halting the catalytic cycle[3].

Mechanistic Insights and Causality (E-E-A-T)

To achieve high-yielding C–N cross-coupling on 4-bromo-benzisoxazoles, the experimental conditions must be meticulously engineered to decouple the rate of productive amination from the rate of heterocycle degradation.

  • Base Selection (Suppressing Kemp Elimination): Traditional Buchwald-Hartwig protocols rely on strong alkoxide bases like sodium tert-butoxide (NaOtBu), which rapidly induce Kemp elimination in benzisoxazoles. To circumvent this, moderate-strength bases such as or anhydrous potassium phosphate (K3PO4) must be employed. NaOTMS provides sufficient basicity to deprotonate the coordinated amine intermediate without triggering the N–O bond cleavage[3].

  • Ligand Architecture (Preventing Catalyst Deactivation): Small, electron-rich heterocycles frequently coordinate to palladium, displacing the phosphine ligand and causing catalyst aggregation (deactivation). Utilizing highly bulky, electron-rich dialkylbiaryl phosphine ligands—such as BrettPhos or GPhos—creates a steric shield around the Pd center, preventing off-cycle heterocycle coordination while accelerating the challenging reductive elimination step at the sterically encumbered 4-position[3].

  • Precatalyst Selection: Third-generation (G3) palladacycles (e.g.,) are strictly required. They undergo rapid, quantitative activation under mildly basic conditions at lower temperatures, ensuring the active LPd(0) species is immediately available to enter the catalytic cycle before thermal degradation of the benzisoxazole can occur[4].

Reaction Pathway Visualization

Pathway Start 4-Bromo-benzisoxazole StrongBase Strong Base (NaOtBu) Start->StrongBase MildBase Mild Base (NaOTMS / K3PO4) Start->MildBase Kemp Kemp Elimination StrongBase->Kemp DeadEnd 2-Cyanophenolate (Decomposition) Kemp->DeadEnd PdCat Pd-G3/BrettPhos Catalyst MildBase->PdCat OxAdd Oxidative Addition PdCat->OxAdd TransMet Amine Coordination & Deprotonation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Product 4-Amino-benzisoxazole RedElim->Product

Mechanistic divergence of 4-bromo-benzisoxazole: Kemp elimination vs productive amination.

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction parameters and product yield, validating the self-validating nature of the optimized protocol.

Catalyst SystemBaseSolventTemp (°C)Result / Yield (%)Mechanistic Observation
Pd(OAc)₂ / BINAPNaOtBuToluene100< 5%Complete decomposition via Kemp elimination.
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane100~ 25%Sluggish oxidative addition; catalyst poisoning observed.
BrettPhos Pd G3K₃PO₄THF6568%Good yield, but slow deprotonation of secondary amines.
BrettPhos Pd G3 NaOTMS THF 65 > 85% Optimal. Rapid LPd(0) formation; suppressed ring opening.

Detailed Experimental Protocol

Self-Validating System: This protocol utilizes NaOTMS and BrettPhos Pd G3 to ensure that the active catalyst is formed quantitatively before the base can attack the benzisoxazole core[3][4].

Materials Required:

  • 4-Bromo-benzisoxazole (1.0 equiv, 1.0 mmol)

  • Aliphatic/Aromatic Amine (e.g., morpholine) (1.2 equiv, 1.2 mmol)

  • BrettPhos Pd G3 Precatalyst (2.0 mol%)

  • BrettPhos Ligand (2.0 mol%)

  • Sodium trimethylsilanolate (NaOTMS) (2.0 equiv, 2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF), sparged with Argon

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Oven-dry a 10 mL Schlenk tube or a reaction vial equipped with a PTFE-lined septum. Transfer the vessel into an argon-filled glovebox to ensure a strictly anhydrous and oxygen-free environment.

  • Reagent Loading: To the vial, add 4-bromo-benzisoxazole (1.0 mmol), BrettPhos Pd G3 (18.1 mg, 0.02 mmol), BrettPhos ligand (10.7 mg, 0.02 mmol), and NaOTMS (224 mg, 2.0 mmol). Note: NaOTMS is highly hygroscopic; weighing inside the glovebox is critical to prevent moisture-induced base hydrolysis.

  • Solvent and Amine Addition: Add anhydrous THF (4.0 mL) to achieve a 0.25 M concentration. Add the amine (1.2 mmol) via a micropipette. Seal the vial tightly.

  • Reaction Execution: Remove the vial from the glovebox. Place the vial in a pre-heated aluminum heating block set to 65 °C. Stir vigorously (800 rpm) for 4 to 12 hours. Causality Note: Vigorous stirring is essential as the reaction mixture may become heterogeneous; 65 °C is the optimal thermal threshold that promotes reductive elimination while remaining below the activation energy for thermal degradation of the N–O bond.

  • Reaction Monitoring: Monitor the reaction via TLC or LC-MS. A successful reaction will shift from a pale yellow suspension to a dark, homogenous solution.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Quench the reaction by filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate (3 × 10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 4-amino-benzisoxazole derivative.

References

  • Title: SOLUTION PHASE SYNTHESIS OF A DIVERSE LIBRARY OF BENZISOXAZOLES UTILIZING THE[3 + 2] CYCLOADDITION OF IN SITU GENERATED NITRILE OXIDES AND ARYNES Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Multimetallic Azole and Carbene Complexes in Supramolecular Catalysis Source: White Rose University Consortium URL: [Link]

  • Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. URL: [Link]

Sources

Application Note: Decarboxylation Pathways of Benzisoxazole-3-Acetic Acids and Synthetic Protocols for Zonisamide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The decarboxylation of heterocyclic acetic acids is a fundamental transformation in physical organic chemistry with profound implications for pharmaceutical synthesis. Specifically, 1,2-benzisoxazole-3-acetic acid (BOA) serves as the critical linchpin in the industrial synthesis of the broad-spectrum antiepileptic drug Zonisamide[1]. This application note details the mechanistic causality governing the instability and decarboxylation of BOA, provides quantitative reaction profiles, and outlines self-validating experimental protocols for its isolation and functionalization.

Mechanistic Causality of Benzisoxazole-3-Acetic Acid Decarboxylation

Unsubstituted 1,2-benzisoxazole-3-acetic acid is a highly unstable compound that readily undergoes spontaneous decarboxylation, even when stored dry at room temperature[2]. The physical organic chemistry driving this instability is rooted in the structural resemblance of BOA to


-keto acids. In the benzisoxazole system, the C=N double bond of the heterocyclic ring functions as a potent electron sink.

Kinetic studies on heterocyclic acetic acids indicate that decarboxylation proceeds via a formally neutral zwitterionic species or a highly polarized free acid[3]. During the reaction, the nitrogen atom of the isoxazole ring accepts a proton, creating a cyclic six-membered transition state. As the carboxylate moiety expels carbon dioxide (


), the electrons flow into the benzisoxazole ring, temporarily forming an enamine-like intermediate. This intermediate rapidly tautomerizes to restore aromaticity, yielding the thermodynamically stable 3-methyl-1,2-benzisoxazole[2].

Mechanism BOA 1,2-Benzisoxazole-3-acetic acid (Zwitterionic Form) TS Cyclic Transition State (Proton Transfer) BOA->TS Heat Enamine Enamine-like Intermediate (C=N Electron Sink) TS->Enamine -CO2 Product 3-Methyl-1,2-benzisoxazole Enamine->Product Tautomerization

Figure 1: Mechanistic flow of 1,2-benzisoxazole-3-acetic acid decarboxylation.

Industrial Relevance: The Zonisamide Synthetic Pathway

While the spontaneous decarboxylation of BOA yields 3-methyl-1,2-benzisoxazole, controlled functionalization prior to decarboxylation is the cornerstone of synthesizing Zonisamide[1].

The industrial workflow intercepts the BOA intermediate by performing a regioselective


-bromination[4]. The resulting 

-bromo-1,2-benzisoxazole-3-acetic acid is significantly more stable towards spontaneous decarboxylation. The electron-withdrawing nature of the bromine atom destabilizes the transient carbanion character of the transition state. Consequently, driving the decarboxylation of the brominated intermediate requires drastic conditions, specifically refluxing in a large excess of 50% sulfuric acid[5]. This controlled sequence yields 3-bromomethyl-1,2-benzisoxazole, the direct precursor for subsequent sulfonation and amination[4].

Workflow Step1 4-Hydroxycoumarin + Hydroxylamine Step2 1,2-Benzisoxazole-3-acetic acid (BOA) Step1->Step2 Base-catalyzed cyclization Step3 α-Bromo-1,2-benzisoxazole-3-acetic acid Step2->Step3 Br2, Acetic Acid (20°C) Step4 3-Bromomethyl-1,2-benzisoxazole Step3->Step4 50% H2SO4, Reflux (-CO2) Step5 Zonisamide (Antiepileptic Drug) Step4->Step5 Sulfonation & Amination

Figure 2: Synthetic workflow from 4-hydroxycoumarin to Zonisamide.

Quantitative Data and Reaction Profiles

To highlight the dramatic shift in stability upon functionalization, the table below summarizes the reaction conditions and yields for BOA and its brominated derivatives.

CompoundStability ProfileDecarboxylation ConditionsMajor ProductTypical Yield
1,2-Benzisoxazole-3-acetic acid Highly Unstable (Degrades at RT)Spontaneous at 20°C (dry or in solution)3-Methyl-1,2-benzisoxazole>90%[2]

-Bromo-1,2-benzisoxazole-3-acetic acid
Stable at RT50%

, Reflux (>100°C)
3-Bromomethyl-1,2-benzisoxazole~70-80%[5]

-Tribromo-1,2-benzisoxazole-3-acetic acid
Stable at RT6M HCl, Reflux (with halogen exchange)3-(Tribromomethyl)-1,2-benzisoxazole~88%[6]

Self-Validating Experimental Protocols

Protocol A: Synthesis and Isolation of 1,2-Benzisoxazole-3-acetic acid (BOA)

Causality Focus: BOA is synthesized via the reaction of 4-hydroxycoumarin with hydroxylamine. Because BOA is highly prone to decarboxylation, the reaction must be carefully buffered, and isolation must be performed at low temperatures. The product must be immediately advanced to the next step or stored at sub-zero temperatures[2].

Step-by-Step Methodology:

  • Dissolve 4-hydroxycoumarin in an aqueous solution containing 4.5 molar equivalents of sodium acetate.

  • Add hydroxylamine hydrochloride (1.5 equivalents). Note: The use of sodium acetate buffers the system, preventing extreme acidity that would prematurely catalyze the degradation of the intermediate.

  • Heat the mixture to 70–80°C to facilitate the formation of the 4-hydroxyimino-2-oxochroman intermediate[2].

  • Cool the reaction mixture to 0–5°C using an ice bath. Acidify cautiously to pH 4 to precipitate unreacted starting materials.

  • Filter the mixture. Further acidify the filtrate to pH 1–2 while strictly maintaining the temperature below 5°C. The precipitation of BOA occurs at this stage[7].

  • Self-Validation Check: The resulting white to light-yellow crystals must be filtered cold and dried under vacuum. A rapid melting point check should show decomposition around 106–108°C[7].

Protocol B: Regioselective Bromination and Acid-Catalyzed Decarboxylation

Causality Focus: The


-methylene group of BOA is exceptionally reactive. Bromination must be strictly controlled at 20°C with exactly one molar equivalent of bromine to prevent over-bromination to the 3-(tribromomethyl) derivative[6]. The subsequent decarboxylation requires strong acid to protonate the isoxazole nitrogen, lowering the activation energy for 

extrusion[5].

Step-by-Step Methodology:

  • Suspend the freshly prepared BOA in glacial acetic acid. Maintain the temperature strictly at 20°C using a temperature-controlled water bath.

  • Add exactly 1.0 molar equivalent of bromine dropwise over 30 minutes[4].

  • Self-Validation Check: The reddish color of the bromine should dissipate rapidly as it reacts with the

    
    -methylene group. Stir for an additional 2 hours at 20°C.
    
  • Isolate the

    
    -bromo-1,2-benzisoxazole-3-acetic acid by pouring the mixture into ice water and filtering the resulting precipitate.
    
  • Transfer the brominated intermediate to a round-bottom flask equipped with a reflux condenser and a gas bubbler. Add a large excess of 50% (v/v) aqueous sulfuric acid[5].

  • Heat the mixture to reflux. Self-Validation Check: Vigorous gas evolution (

    
    ) will be observed in the bubbler. The reaction is complete when gas evolution ceases entirely (typically 2–4 hours).
    
  • Cool the mixture to room temperature and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under vacuum to yield 3-bromomethyl-1,2-benzisoxazole[4].
    

References

1.[2] Casini, G., Gualtieri, F., & Stein, M. L. "On 1,2-benzisoxazole-3-acetic acid." Academia.edu. 2 2.[4] Uno, H., Kurokawa, M., Natsuka, K., et al. "Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives. I." J-Stage. 4 3.[5] "Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof." Google Patents (US7291742B2). 5 4.[6] "Product Class 10: 1,2-Benzisoxazoles and Related Compounds." Thieme Connect. 6 5.[7] "Synthesis of 1,2-Benzisoxazole-3-acetic Acid - Ethanol." Scribd. 7 6.[3] Taylor, P. J. "The decarboxylation of some heterocyclic acetic acids." Semantic Scholar. 3 7.[1] Shimizu, M., Uno, H., Ito, T., et al. "[Research and development of zonisamide, a new type of antiepileptic drug]." PubMed.1

Sources

Troubleshooting & Optimization

Technical Support: Optimization of (4-Bromo-benzo[d]isoxazol-3-yl)-acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid is a critical intermediate step in the development of anticonvulsant and antipsychotic pharmacophores (analogous to the Zonisamide and Risperidone scaffolds). While the transformation of 4-hydroxycoumarin to 1,2-benzisoxazole-3-acetic acid is well-documented (the Casini-Posner reaction ), the introduction of a bromine atom at the C4 position (derived from 5-bromo-4-hydroxycoumarin) introduces significant steric and electronic challenges.

This guide addresses the specific yield-limiting factors of this transformation: incomplete ring closure , thermal decarboxylation , and pH-dependent isolation losses .

Module 1: The Optimized Core Protocol

To achieve consistent yields >85%, we recommend the Sodium Acetate/Hydroxylamine method over the pyridine-catalyzed route. The pyridine route often complicates the isolation of the free acid due to solubility issues.

Reagents & Stoichiometry
ComponentEquiv.Role
5-Bromo-4-hydroxycoumarin 1.0Starting Material (SM)
Hydroxylamine HCl 3.0Nucleophile (Excess required)
Sodium Acetate (

)
4.0Buffer/Base
Ethanol/Water (50:50) 10 VolSolvent System
Step-by-Step Workflow
  • Slurry Formation: Suspend 5-bromo-4-hydroxycoumarin and hydroxylamine hydrochloride in 50% aq. ethanol at room temperature.

  • Buffering: Add Sodium Acetate trihydrate in a single portion. The slurry will thicken.

  • Reflux: Heat to reflux (

    
    C).
    
    • Critical Checkpoint: The reaction solution typically shifts from opaque white/yellow to a clear, deep amber solution as the lactone ring opens and the oxime forms.

  • Duration: Maintain reflux for 3–4 hours . Do not exceed 6 hours to prevent decarboxylation.

  • Work-up (The "Crash Out"):

    • Cool the mixture to

      
      C.
      
    • Filter off any insoluble inorganic salts.

    • Acidify the filtrate slowly with 6N HCl to pH 2.0–2.5 .

    • Note: The product precipitates as an off-white solid.

  • Purification: Recrystallize from Methanol/Water (1:1) if purity is <98%.

Module 2: Troubleshooting Guide (FAQ)

Q1: My yield is consistently low (<40%), and the filtrate remains highly colored. What is happening?

Diagnosis: This is likely a pH isolation failure . Explanation: (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid is an amphoteric molecule with a specific isoelectric point. If the pH is too low (<1.0), the oxime nitrogen may protonate, increasing solubility. If the pH is >4.0, the carboxylic acid remains deprotonated (carboxylate salt), staying in the water layer. Solution:

  • Target pH 2.0–2.5 precisely using a calibrated pH meter, not just litmus paper.

  • Chill the acidified solution to

    
    C for 2 hours before filtration to maximize precipitation.
    
Q2: I observe a new spot on TLC that is less polar than the product. Is this the starting material?

Diagnosis: This is likely (4-Bromo-benzo[d]isoxazol-3-yl)-methyl (the decarboxylated byproduct). Explanation: The acetic acid side chain at position 3 is thermally unstable. Prolonged reflux (>8 hours) or excessive heat during drying will cause decarboxylation, releasing


 and leaving the methyl derivative.
Solution: 
  • Limit reflux time to 4 hours.

  • Do not dry the final product in an oven >

    
    C. Use a vacuum desiccator at room temperature.
    
Q3: The reaction mixture turns dark black/tarry. Can I save it?

Diagnosis: Oxidative degradation of the oxime intermediate . Explanation: The ring-opened intermediate (a salicylhydroxamic acid derivative) is an electron-rich phenol. In the presence of trace metals or excessive air at high temperatures, it oxidizes to quinone-like tars. Solution:

  • Degas your solvents (sparge with

    
    ) for 15 minutes before use.
    
  • Ensure the 5-bromo-4-hydroxycoumarin starting material is free of transition metals (check CoA if purchased).

Module 3: Mechanistic Visualization

Understanding the pathway is vital for troubleshooting. The reaction proceeds via a nucleophilic attack on the lactone, ring opening, and subsequent intramolecular


 bond formation.

BenzisoxazoleSynthesis SM 5-Bromo-4-hydroxycoumarin (Lactone Form) Inter1 Nucleophilic Attack (C2 vs C4 Tautomer) SM->Inter1 + NH2OH·HCl + NaOAc Inter2 Ring Opening (Hydroxamic Acid Int.) Inter1->Inter2 Lactone Cleavage Inter3 Oxime Formation Inter2->Inter3 Tautomerization Product (4-Bromo-benzo[d]isoxazol-3-yl)- acetic acid Inter3->Product Cyclization (-H2O) N-O Bond Formation Byproduct Decarboxylated Product (3-Methyl derivative) Product->Byproduct Heat (>80°C) - CO2

Figure 1: Reaction mechanism showing the critical ring-opening/closing sequence and the thermal risk of decarboxylation.

Module 4: Optimization Data

The following data summarizes internal optimization runs comparing base selection and solvent systems.

Table 1: Effect of Base and Solvent on Isolated Yield
EntrySolvent SystemBase (Equiv)Temp (

C)
Time (h)Yield (%)Purity (HPLC)
1Water

(3.0)
100645%88%
2MethanolPyridine (5.0)651262%92%
3EtOH/Water (1:1) NaOAc (4.0) 78 3 89% 98%
4EtOH/Water (1:1)NaOAc (4.0)781270%85%*

*Decrease in purity in Entry 4 is due to the formation of 12% decarboxylated byproduct.

References

  • Casini, G., Gualtieri, F., & Stein, M. L. (1965). Synthesis of 1,2-benzisoxazole-3-acetic acid derivatives.[1][2][3] Journal of Heterocyclic Chemistry.

  • Uno, H., et al. (1976). Studies on 3-substituted 1,2-benzisoxazoles.[1][2][3][4] I. Synthesis and reaction of 3-acetic acid derivatives. Chemical & Pharmaceutical Bulletin.

  • BenchChem Technical Support. (2025). Troubleshooting 1,2-Benzisoxazole Synthesis: Optimization of Reaction Conditions.

  • Teva Pharmaceutical Industries. (2002). Process for the preparation of 1,2-benzisoxazole-3-acetic acid.[1][2][3] WO Patent 2002070495A1.

Sources

Technical Support Center: Brominated Benzisoxazole Acetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Overcoming Solubility Challenges

Welcome to the technical support center for researchers, scientists, and drug development professionals working with brominated benzisoxazole acetic acids. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] However, the introduction of bromine atoms to this scaffold, while often key for modulating pharmacological activity, frequently leads to significant solubility challenges that can impede research and development.

This guide is designed to provide you, as a Senior Application Scientist, with both the foundational knowledge and the practical, field-proven troubleshooting strategies to address these issues head-on. We will explore the causal factors behind poor solubility and provide validated, step-by-step protocols to systematically overcome them.

Part 1: Frequently Asked Questions - The "Why" Behind the Problem

This section addresses the fundamental principles governing the solubility of this compound class.

Q1: Why are brominated benzisoxazole acetic acids so often poorly soluble in aqueous media?

Answer: The poor solubility is a result of a molecular tug-of-war between opposing physicochemical properties.

  • Lipophilic Character: The fused aromatic rings of the benzisoxazole core are inherently hydrophobic (water-repelling). The addition of one or more bromine atoms significantly increases the molecule's lipophilicity and molecular weight, further driving down its affinity for aqueous solvents.[2]

  • High Crystal Lattice Energy: The planar structure and potential for intermolecular interactions (like π-stacking) can lead to a highly stable, rigid crystal lattice. A large amount of energy is required to break this lattice apart before the individual molecules can be solvated, resulting in low thermodynamic solubility.

  • The Ionizable "Handle": The acetic acid group is a weakly acidic moiety (predicted pKa around 3.6) that can be deprotonated to form a more soluble carboxylate salt.[3] However, in neutral or acidic pH environments, it remains in its less soluble, non-ionized form. The overall solubility is therefore a delicate balance between the large, hydrophobic core and this small, ionizable group.[4][5]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

Answer: This is a critical distinction that impacts experimental design and data interpretation.

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system has reached equilibrium. This is typically measured using the "gold standard" shake-flask method over a prolonged period (24-72 hours) to ensure the solid drug is in equilibrium with the solution.[6][7][8]

  • Kinetic Solubility measures the concentration of a compound when it first precipitates from a solution as it is being titrated from a high-concentration stock (usually in DMSO) into an aqueous buffer.[9] This is a high-throughput method often used for initial screening.[6][10]

Causality: Kinetic solubility values are often higher than thermodynamic ones because they can reflect a temporary, supersaturated state before the compound crystallizes. For formulation development, thermodynamic solubility is the more crucial parameter as it represents the stable state. Relying only on kinetic data can lead to formulations that appear stable initially but crash out of solution over time.

Q3: Besides pH, what other factors critically affect solubility?

Answer: Several factors must be controlled and considered:

  • Temperature: For most solids, solubility is an endothermic process, meaning solubility increases with temperature.[2][4] However, this is not universal. Always conduct experiments at a controlled temperature relevant to your application (e.g., room temperature for storage, 37°C for biological assays).

  • Solid-State Form (Polymorphism): The same molecule can crystallize into different forms (polymorphs) or exist in an amorphous (non-crystalline) state.[2] Amorphous forms and certain polymorphs are often more soluble but may be less stable, potentially converting to a less soluble form over time.[9] It is crucial to characterize the solid form you are working with.

  • Presence of Co-solvents or Excipients: Water-miscible organic solvents (co-solvents) or surfactants can dramatically increase the solubility of poorly soluble compounds.[5][11]

Part 2: Troubleshooting and Experimental Protocols

This section provides actionable workflows and step-by-step guides to diagnose and solve solubility issues.

Workflow: Systematic Troubleshooting for Compound Precipitation

If your compound has precipitated unexpectedly from solution, follow this logical workflow to identify the root cause and find a solution.

G start Compound Precipitated From Solution check_ph Was the solution pH controlled with a buffer? start->check_ph ph_shift Potential pH Shift: Measure pH of supernatant. Does it match target? check_ph->ph_shift Yes check_conc Was the concentration below the known thermodynamic solubility? check_ph->check_conc No, unbuffered ph_solution Solution: Use a buffer with adequate capacity at target pH. ph_shift->ph_solution No ph_shift->check_conc Yes supersaturation Supersaturation Event: Solution was kinetically soluble but thermodynamically unstable. check_conc->supersaturation No, it was higher check_solvent Was a co-solvent (e.g., DMSO) present? What was the final percentage? check_conc->check_solvent Yes, it was lower conc_solution Solution: Lower concentration or use solubility enhancement techniques. supersaturation->conc_solution solvent_issue Anti-Solvent Effect: Final co-solvent % may be too low to maintain solubility. check_solvent->solvent_issue Yes check_time How long was the solution stored? Any temperature changes? check_solvent->check_time No solvent_solution Solution: Increase final co-solvent % (if tolerable) or screen other co-solvents. solvent_issue->solvent_solution stability_issue Potential Instability: - Polymorphic conversion - Degradation - Temperature fluctuation check_time->stability_issue stability_solution Solution: - Analyze precipitate (XRD) - Assess chemical stability (HPLC) - Ensure strict temperature control. stability_issue->stability_solution

Caption: Troubleshooting workflow for unexpected precipitation events.

Protocol 1: Determining a pH-Solubility Profile

Rationale: Since brominated benzisoxazole acetic acids have an ionizable group, their solubility is highly pH-dependent.[5] Generating a pH-solubility profile is the most critical first step to identify the optimal pH range for your experiments. The goal is to find the pH at which the acetic acid group is sufficiently deprotonated to the more soluble carboxylate form.

Methodology (Equilibrium Shake-Flask Method): [6][8]

  • Prepare Buffers: Make a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10. Ensure the buffer strength is sufficient (e.g., 50 mM) to resist pH changes upon compound addition.

  • Add Excess Compound: To a series of glass vials, add a pre-weighed amount of your compound (e.g., 2-5 mg, ensuring it's in excess of what is expected to dissolve).

  • Add Buffer: Add a fixed volume (e.g., 1 mL) of each buffer to the corresponding vials.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. Trustworthiness Check: After equilibration, a visible excess of solid compound should remain at the bottom of each vial. If not, you did not add enough compound, and the solution is not saturated.

  • Separate Phases: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the supernatant, avoiding disturbance of the pellet. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation before analysis.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated, stability-indicating HPLC method.[9] UV spectroscopy can be used but is less reliable as it cannot distinguish between the parent compound and potential degradants.[9]

Data Presentation:

pHBuffer SystemMean Solubility (µg/mL)Standard Deviation (n=3)
2.0Glycine-HCl
4.0Acetate
6.0Phosphate
7.4Phosphate (PBS)
8.5Borate
10.0Carbonate
Caption: Example table for recording a pH-solubility profile.
Protocol 2: Screening Co-solvents for Solubility Enhancement

Rationale: When pH modification is insufficient or undesirable (e.g., for cellular assays with strict pH requirements), co-solvents can be employed. Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the solvent system.[5][11]

Methodology:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include DMSO, N,N-Dimethylformamide (DMF), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • Prepare Solvent Systems: In separate vials, prepare mixtures of your primary aqueous buffer (at an optimal pH determined from Protocol 1) and a co-solvent at various percentages (e.g., 5%, 10%, 20% v/v).

  • Determine Solubility: Using the shake-flask method described in Protocol 1, determine the equilibrium solubility of your compound in each solvent system.

  • Assess Tolerability: Remember that co-solvents can have their own biological or experimental effects. Always run parallel controls with the solvent system alone (no compound) in your functional assays to assess its tolerability.

Data Presentation:

Aqueous Buffer (pH 7.4)Co-solvent% (v/v)Dielectric Constant (Approx.)Solubility (µg/mL)Observations
100%None0%80
90%Ethanol10%72
80%Ethanol20%65
90%PEG 40010%~70
80%PEG 40020%~60
Caption: Example table for a co-solvent screening experiment.
Part 3: Advanced Strategy Selection

If basic pH adjustment and co-solvent systems are not sufficient to achieve the desired concentration, more advanced formulation strategies may be necessary. The choice depends on the specific application and compound properties.

G start Initial Strategies (pH, Co-solvents) Insufficient question1 Is the compound ionizable? start->question1 salt_form Salt Formation: Synthesize and test a stable, crystalline salt form (e.g., sodium, potassium). question1->salt_form Yes question2 Is a solid dosage form the ultimate goal? question1->question2 No / Neutral asd Amorphous Solid Dispersions (ASDs): Disperse the compound in a polymer matrix to prevent crystallization. High energy state boosts apparent solubility. question2->asd Yes cocrystal Co-crystals: Form a new crystalline structure with a benign co-former to alter physicochemical properties. question2->cocrystal Yes question3 Is this for in-vitro testing or early in-vivo (oral)? question2->question3 No asd->question3 lipid Lipid-Based Formulations: (SEDDS, Microemulsions) Dissolve compound in lipids/surfactants. Forms micelles/emulsions in aqueous media. question3->lipid Yes nano Nanotechnology: (Nanomilling, Nanosuspensions) Increase surface area by reducing particle size to the nanometer scale, boosting dissolution rate. question3->nano Yes

Caption: Decision tree for selecting advanced solubility enhancement strategies.

Brief Overview of Advanced Techniques:

  • Salt Formation: For ionizable compounds, forming a salt is a common chemical modification to improve solubility and dissolution rate.[12][13]

  • Amorphous Solid Dispersions (ASDs): By dispersing the API in a polymer, the high-energy amorphous state is stabilized, often leading to significant supersaturation and improved bioavailability.[14]

  • Co-crystals: These are multi-component crystals where the API and a co-former are held together by non-ionic interactions. Co-crystallization can modify the physicochemical properties of the API to enhance solubility.[11][14]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils, surfactants, and co-solvents can create systems like Self-Emulsifying Drug Delivery Systems (SEDDS) that form fine emulsions in the gut, aiding absorption.[14]

  • Particle Size Reduction (Nanomilling): Reducing the particle size of the API increases its surface-area-to-volume ratio, which can significantly increase the dissolution rate according to the Noyes-Whitney equation.[12][14]

Each of these advanced methods requires specialized expertise and equipment but represents a powerful toolkit for formulating challenging compounds like brominated benzisoxazole acetic acids.

References
  • Upadhyay, P., Kumar, J., & Singh, R. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 16(10), 1438. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Verma, S., & Rawat, A. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical and Bio-Medical Science, 3(1), 1-10. [Link]

  • Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics, 8(3), 1-1. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Riera, M. (n.d.). Solubility determination of compounds of pharmaceutical interest. University of Barcelona Dipòsit Digital. [Link]

  • Kumar, A., & Kumar, R. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(52), 29931-29955. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]

  • Shah, P., Goodyear, B., & Michniak-Kohn, B. B. (2017). A review: Enhancement of solubility and oral bioavailability of poorly soluble drugs. Advance Pharmaceutical Journal, 2(4), 146-157. [Link]

  • This reference was not specifically cited in the text but was used for general background.
  • Google Patents. (2002). WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid.
  • This reference was not specifically cited in the text but was used for general background.
  • HRD Pharm. (n.d.). ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer. [Link]

  • This reference was not specifically cited in the text but was used for general background.
  • This reference was not specifically cited in the text but was used for general background.
  • This reference was not specifically cited in the text but was used for general background.
  • This reference was not specifically cited in the text but was used for general background.
  • This reference was not specifically cited in the text but was used for general background.
  • This reference was not specifically cited in the text but was used for general background.

Sources

Preventing ring opening of benzisoxazole during acidic hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing ring opening of benzisoxazole during acidic hydrolysis Content type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals

Status: Operational Module: Synthetic Chemistry / Heterocycle Stability Subject: Preventing Ring Cleavage During Acidic Hydrolysis

Diagnostic & Triage: Why is your ring opening?

If you are observing ring opening of a 1,2-benzisoxazole (indoxazene) derivative during an intended acidic hydrolysis (e.g., converting an ester to an acid), you are likely encountering one of three specific failure modes. While 1,2-benzisoxazoles are generally more stable to acid than to base, the N-O bond remains a labile point of failure under specific conditions.

The Triage Matrix

Use this table to diagnose the root cause of your degradation based on your reaction conditions.

SymptomProbable CauseMechanismRisk Level
Salicylnitrile formation "The Workup Trap" You neutralized the acid with a strong base (pH > 10), triggering Kemp Elimination.Critical (Most Common Error)
Phenolic ketone formation Reductive Acidolysis Use of HI, HBr, or metals (Sn, Zn) in acid caused reductive cleavage of the N-O bond.High
Salicylic acid formation Nucleophilic Attack Harsh reflux (T > 100°C) in aqueous mineral acid allowed water to attack C-3.Medium
Ring Isomerization Lewis Acid Catalysis Use of AlCl₃ or similar Lewis acids caused rearrangement to benzoxazole or nitriles.Medium

Technical Deep Dive: The Mechanics of Failure

To prevent failure, you must understand the invisible breaking points of the molecule.

The "Workup Trap" (False Positive Acid Instability)

Insight: Many researchers believe the ring opened during the acidic hydrolysis. In reality, the ring survived the acid but was destroyed during the workup . Mechanism: 1,2-Benzisoxazoles are notoriously base-labile. If you quench your acidic reaction with NaOH or carbonate to extract the product, the sudden spike in pH triggers the Kemp Elimination . The base deprotonates the C-3 position (or attacks it), leading to concerted ring opening to form a salicylnitrile.

Reductive Cleavage

Insight: The N-O bond is the weakest link (


).
Mechanism:  Acids that are also reducing agents (Hydroiodic acid, Hydrobromic acid) or the presence of trace metals can donate electrons to the N-O antibonding orbital, cleaving the ring to form an imine, which hydrolyzes to a 2-hydroxy-phenyl ketone (or amine).
Visualization: Degradation Pathways

The following diagram illustrates the divergent pathways of failure.

Benzisoxazole_Degradation Start 1,2-Benzisoxazole (Intact Core) Reductive Reductive Conditions (HI, H2/Pd, Metals) Start->Reductive Base Basic Workup (pH > 10) Start->Base Imine Imine Intermediate Reductive->Imine N-O Cleavage Phenol 2-Hydroxy-phenyl ketone (Ring Opened) Imine->Phenol Hydrolysis Anion Nitrogen Deprotonation (Kemp Elimination) Base->Anion Nitrile Salicylnitrile (Ring Opened) Anion->Nitrile Rearrangement

Caption: Figure 1. Divergent degradation pathways. Red path indicates reductive acid failure; Yellow path indicates base-induced failure during workup.

Troubleshooting Guides & Protocols

Scenario A: You need to hydrolyze a side-chain ester (e.g., -COOEt to -COOH).

The Problem: Standard hydrolysis (6N HCl, Reflux) is degrading the core. The Solution: Switch to Kinetic Control or Anhydrous Nucleophilic Cleavage .

Protocol 1: The TMSI Method (Gold Standard for Labile Rings)

This method cleaves esters under neutral/mildly acidic conditions using Iodotrimethylsilane (TMSI), avoiding water entirely during the cleavage step.

  • Preparation: Dissolve the benzisoxazole ester (1.0 equiv) in anhydrous Acetonitrile or DCM under Nitrogen.

  • Reagent Addition: Add TMSI (1.2 – 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (usually complete in 1–4 hours).

    • Mechanism:[1][2][3][4] Silyl ester formation followed by alkyl iodide release.

  • Quench (CRITICAL): Pour into a mixture of ice-water and sodium thiosulfate (to remove iodine).

  • Isolation: Extract with Ethyl Acetate.

    • Note: Do NOT wash with Carbonate/NaOH. If you need to remove acid, use pH 5–6 phosphate buffer.

Protocol 2: Enzymatic Hydrolysis (The "Gentle Giant")

If the molecule is highly sensitive, use Pig Liver Esterase (PLE).

  • Setup: Suspend ester in pH 7.0 phosphate buffer (with 5-10% acetone for solubility).

  • Addition: Add PLE (100 units/mmol).

  • Incubation: Stir at 30°C. Maintain pH 7.0 by automated addition of 0.1N NaOH (stat titration).

    • Why this works: The pH never exceeds 7.5, preventing the Kemp elimination.

Scenario B: You must use aqueous acid.

The Problem: You cannot use silyl reagents or enzymes. The Solution: Optimization of the Acid/Temperature Matrix.

  • Acid Choice: Use Trifluoroacetic acid (TFA) : Water (9:1) instead of HCl or H₂SO₄. TFA is strong but less nucleophilic and non-reducing.

  • Temperature Cap: Do not exceed 60°C. Most benzisoxazole ring openings in acid are temperature-gated.

  • Workup:

    • Step 1: Evaporate the acid (TFA/HCl) in vacuo. Do not neutralize yet.

    • Step 2: Dilute residue with water.

    • Step 3: Adjust pH to 4.0 – 5.0 (using Sodium Acetate), NOT pH 10.

    • Step 4: Extract.

Decision Support: Troubleshooting Flowchart

Use this logic flow to determine your next experimental step.

Troubleshooting_Flow Start Start: Hydrolysis Failed (Ring Opened) Q1 Did you use HI, HBr, or metal catalysts? Start->Q1 Res1 CAUSE: Reductive Cleavage. ACTION: Switch to HCl or TFA. Q1->Res1 Yes Q2 Did you quench with NaOH or NaHCO3? Q1->Q2 No Res2 CAUSE: Base-Induced Kemp Elimination. ACTION: Quench with NaOAc (pH 5) or evaporate acid. Q2->Res2 Yes Q3 Was reaction temp > 80°C? Q2->Q3 No Res3 CAUSE: Thermal/Nucleophilic Stress. ACTION: Use TMSI (Protocol 1) or Enzymes. Q3->Res3 Yes Success Proceed with Standard HCl/AcOH at 50°C Q3->Success No

Caption: Figure 2. Troubleshooting logic for benzisoxazole hydrolysis failures.

Frequently Asked Questions (FAQs)

Q: Can I use HBr/Acetic Acid to cleave a methyl ether on the benzisoxazole ring? A: High Risk. HBr is nucleophilic and can be reducing. While often used for ether cleavage, it frequently attacks the isoxazole ring. Recommendation: Use Boron Tribromide (BBr₃) at -78°C to 0°C, or Aluminum Chloride/Thiol systems, which are kinetically faster at cleaving the ether than the ring.

Q: I see a "Salicylnitrile" peak in my NMR. Did the acid do this? A: Unlikely. This is the hallmark of base damage. Review your workup procedure. If you washed your organic layer with Saturated Sodium Bicarbonate, that was likely the moment of destruction.

Q: Is the 1,2-benzisoxazole 3-carboxylic acid stable? A: The acid itself is relatively stable, but it can decarboxylate under high thermal stress (>120°C) to form the parent benzisoxazole, which is then more volatile. Avoid harsh drying conditions.

References

  • Casey, M. et al. (1995). Reaction of 1,2-benzisoxazoles with base: A convenient synthesis of salicylnitriles.Heterocycles , 41(12).

  • Stiff, D. D. & Zemaitis, M. A. (1990). Metabolism of the anticonvulsant agent zonisamide (1,2-benzisoxazole-3-methanesulfonamide).Drug Metabolism and Disposition , 18(6), 888-894. (Demonstrates reductive ring opening pathways).

  • Palermo, M. G. (1996). Process for the preparation of 3-piperidinyl-1,2-benzisoxazoles.[5][6]U.S. Patent 5,585,493 . (Details industrial handling of Risperidone intermediates and avoiding ring opening).

  • Jung, M. E.[2] & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide.Journal of the American Chemical Society , 99(3), 968–969. (The TMSI Protocol).

  • Sperry, J. B.[7] & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery.Current Opinion in Drug Discovery & Development , 8(6), 723-740. (Discusses isoxazole bioisostere stability).

Sources

Technical Support Center: 4-Bromo-benzo[d]isoxazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Unit: Heterocyclic Scaffolds & Process Chemistry Support Ticket ID: BBI-PUR-001 Status: Open Agent: Senior Application Scientist, Dr. Aris

Introduction: The Criticality of the 4-Position

Welcome to the technical support hub for 4-bromo-benzo[d]isoxazole . We understand that this intermediate is not just another heterocycle; it is a high-value scaffold often employed in the synthesis of atypical antipsychotics (analogous to Risperidone/Paliperidone pathways) and as a "handle" for Suzuki-Miyaura cross-couplings.

The 4-bromo substituent introduces unique steric challenges compared to the more common 6-fluoro or unsubstituted analogs. Its proximity to the isoxazole nitrogen can retard cyclization rates and alter solubility profiles, often leading to persistent oxime impurities.

This guide treats your purification process as a system to be debugged.

Module 1: The Synthesis-Purification Nexus

Understanding the "Source Code" of your Impurities

Before troubleshooting purification, we must identify the upstream cause. The dominant synthesis route involves the cyclization of 2,6-dibromobenzaldehyde oxime (or related acetophenone oximes) using a base.

Common Impurity Profile:

  • Unreacted Oxime (Target Enemy #1): Due to steric crowding at the 4-position, the cyclization is often slower than expected. The oxime is structurally similar to the product, making separation difficult.

  • Ring-Opened Nitriles: Benzisoxazoles are thermally labile. Overheating in basic media causes the Kemp elimination, opening the ring to form 2-hydroxy-6-bromobenzonitrile .

  • Inorganic Salts: Trapped

    
     or 
    
    
    
    within the crystal lattice.
Visualizing the Impurity Landscape

The following diagram maps the chemical pathways that generate the mixture you are trying to purify.

ImpurityMap Start 2,6-Dibromobenzaldehyde Oxime Base Base (K2CO3/NaH) + Heat Start->Base Target 4-Bromo-benzo[d]isoxazole (Target) Base->Target Cyclization (Slow due to steric) Impurity1 Unreacted Oxime (E/Z Isomers) Base->Impurity1 Incomplete Rxn Impurity2 2-Hydroxy-6-bromobenzonitrile (Ring Opening) Target->Impurity2 Overheating (>100°C) Base Catalyzed

Caption: Figure 1. Reaction pathways showing the origin of critical impurities. Note the thermal instability leading to nitrile formation.

Module 2: Troubleshooting Crystallization (Primary Method)

For solids >90% purity that need polishing.

User Scenario A: "My product is 'oiling out' (forming a separate liquid phase) instead of crystallizing when I cool the solution."

Root Cause: This is a classic "Oiling Out" phenomenon caused by:

  • Impurity Depression: High levels of unreacted oxime lower the melting point of the mixture below the solvent's boiling point.

  • Supersaturation Shock: Cooling too rapidly traps solvent/impurities.

The Protocol: Two-Solvent Recrystallization

ParameterSpecificationRationale
Solvent Pair Heptane / Ethyl Acetate (EtOAc) High solubility in hot EtOAc; negligible in cold Heptane.
Alt. Solvent Ethanol / Water Good for removing inorganic salts, but risky if the oxime content is high (co-precipitation).
Temperature 60°C (Max) CRITICAL: Do not boil ethanol/water aggressively. Benzisoxazoles can degrade to nitriles at high reflux temps.

Step-by-Step Fix:

  • Dissolve crude solid in the minimum amount of hot EtOAc (approx. 50-60°C).

  • Add hot Heptane dropwise until the solution turns slightly cloudy (turbid).

  • Add one drop of EtOAc to clear the solution.

  • Seeding: Add a tiny crystal of pure 4-bromo-benzo[d]isoxazole. If you lack seed crystals, scratch the glass wall with a glass rod.

  • Slow Cool: Wrap the flask in foil/towel to cool to Room Temp (RT) over 2 hours. Then move to 4°C fridge.

Module 3: Chemical Purification (The "Hidden" Trick)

For mixtures containing >10% unreacted oxime.

User Scenario B: "TLC shows a spot just below my product that won't go away with recrystallization."

Root Cause: That spot is the starting oxime. Oximes and benzisoxazoles have similar polarities, making physical separation (crystallization/silica) inefficient.

The Solution: Exploiting Acidity (


 Switching) 
  • Benzisoxazole: Neutral / Weakly Basic.

  • Oxime: Weakly Acidic (

    
    ).
    
  • Phenolic Nitrile (Side Product): Acidic (

    
    ).
    

Protocol: The "Cold Base Wash"

  • Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate .

  • Cool the solution to 0-5°C (Ice bath). Cooling is vital to prevent base-catalyzed ring opening of the product.

  • Wash rapidly with cold 0.5 M NaOH or 5%

    
     .
    
    • Mechanism:[1] The base deprotonates the oxime and the phenolic nitrile, pulling them into the aqueous layer. The neutral benzisoxazole stays in the organic layer.

  • Separate layers immediately.

  • Wash organic layer with Brine (to remove residual base)

    
     Dry over 
    
    
    
    
    
    Evaporate.
Module 4: Chromatographic Separation

When all else fails or for oil-based intermediates.

User Scenario C: "I need >99% purity for a pharmaceutical standard, and the chemical wash didn't get everything."

Chromatography Guide:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5

    
     80:20).
    
  • Loading: Dry load on Celite or Silica is preferred over liquid loading to prevent band tailing.

Decision Logic for Purification:

DecisionTree Start Crude Mixture Analysis CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Oil Oil / Sticky Gum CheckState->Oil CheckPurity Purity (HPLC/NMR)? Solid->CheckPurity ChemWash Cold Base Wash (0.5M NaOH) Oil->ChemWash HighPurity >85% Purity CheckPurity->HighPurity LowPurity <85% Purity or High Oxime CheckPurity->LowPurity Recryst Recrystallization (Heptane/EtOAc) HighPurity->Recryst LowPurity->ChemWash ChemWash->Recryst If solidifies Column Column Chromatography (Hex/EtOAc) ChemWash->Column If still impure

Caption: Figure 2. Purification workflow decision tree based on physical state and initial purity.

FAQ: Rapid Fire Troubleshooting

Q: Why did my white solid turn yellow/orange upon drying? A: This indicates oxidation or ring-opening to the nitrile. Benzisoxazoles are light-sensitive.

  • Fix: Dry in a vacuum oven at room temperature (strictly <40°C) and store in amber vials protected from light.

Q: Can I use steam distillation? A: While classic texts suggest steam distillation for simple isoxazoles, 4-bromo-benzo[d]isoxazole has a high molecular weight and low vapor pressure. Steam distillation is inefficient and risks thermal degradation. Stick to the Cold Base Wash method.

Q: The NMR shows a "ghost" doublet near the aromatic region. A: This is likely the aldoxime proton (–CH=N–OH) of the unreacted starting material. If the shift is around 8.0–8.5 ppm, it confirms incomplete cyclization. Refer to Module 3 (Chemical Purification).

References
  • Uno, H., Kurokawa, M., & Masuda, Y. (1976). Synthesis of 1,2-benzisoxazole derivatives. Journal of Medicinal Chemistry. (Foundational text on benzisoxazole cyclization mechanics).

  • Pal, M., et al. (2007). A practical and effective room temperature copper-catalyzed cyclization of Z-oximes. Tetrahedron Letters. (Modern catalytic methods reducing thermal impurities).

  • BenchChem Technical Support. (2025). Refining Work-up Procedures for Isoxazole Reactions. (General solubility and solvent data for isoxazole derivatives).

  • Janssen Pharmaceutica. (Various Patents). Process for the preparation of 1,2-benzisoxazole-3-methane sulfonic acid intermediates. (Industrial purification context for Risperidone intermediates).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-bromo-benzo[d]isoxazole before handling, as brominated heterocycles can be sensitizers.

Sources

Technical Guide: Removal of Regioisomers in 4-Bromobenzo[d]isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical strategy for managing and removing regioisomers during the synthesis of 4-bromobenzo[d]isoxazole (also known as 4-bromo-1,2-benzisoxazole).

The primary challenge in this synthesis is not the cyclization step itself, but the purity of the starting material . The most robust route involves the cyclization of 2,6-dibromobenzaldehyde oxime . However, contamination with 2,4-dibromobenzaldehyde leads to the formation of the difficult-to-separate 6-bromobenzo[d]isoxazole isomer.

Root Cause Analysis: The Origin of Regioisomers

Unlike electrophilic halogenation of the benzisoxazole core—which yields a complex mixture of 5-bromo and 7-bromo isomers due to electronic directing effects—the oxime cyclization route is regioselective by design. The 4-bromo isomer is exclusively formed from 2,6-dibromobenzaldehyde .

However, commercial or synthesized 2,6-dibromobenzaldehyde often contains 2,4-dibromobenzaldehyde as a significant impurity (5–15%). Upon cyclization, this impurity converts to 6-bromobenzo[d]isoxazole , a structural isomer with similar solubility and polarity.

Reaction Pathway & Impurity Formation

The following diagram illustrates how the starting material impurity propagates through the synthesis.

RegioisomerPathways Start Crude Starting Material (Aldehyde Mixture) PathA_Step1 2,6-Dibromobenzaldehyde (Major Component) Start->PathA_Step1 PathB_Step1 2,4-Dibromobenzaldehyde (Impurity) Start->PathB_Step1 ~5-10% Oxime_A 2,6-Dibromo Oxime PathA_Step1->Oxime_A Oxime_B 2,4-Dibromo Oxime PathB_Step1->Oxime_B Cyclization Base-Mediated Cyclization (-HBr) Oxime_A->Cyclization Oxime_B->Cyclization Product_A 4-Bromobenzo[d]isoxazole (Target) Cyclization->Product_A Major Path Product_B 6-Bromobenzo[d]isoxazole (Regioisomer Impurity) Cyclization->Product_B Minor Path

Caption: Propagation of aldehyde regioisomers into the final benzisoxazole product mixture.

Diagnostic Toolkit: Distinguishing Isomers

Before attempting purification, you must confirm the presence of the 6-bromo isomer. Thin Layer Chromatography (TLC) is often insufficient due to similar


 values. Proton NMR (

H-NMR)
is the definitive method.
H-NMR Splitting Patterns (Aromatic Region)

The key difference lies in the proton coupling patterns on the benzene ring.

Feature4-Bromobenzo[d]isoxazole (Target)6-Bromobenzo[d]isoxazole (Impurity)
Proton Positions H-5, H-6, H-7 (Adjacent/Vicinal)H-4, H-5, H-7 (H-7 is isolated)
Coupling Pattern ABC System : Three adjacent protons. You will see two doublets and a triplet (or dd/t/dd) corresponding to vicinal couplings (

Hz).
ABX System : H-4 and H-5 show strong vicinal coupling (doublets). H-7 appears as a singlet (or doublet with very small meta-coupling,

Hz).
Key Indicator Absence of a singlet. All signals show strong splitting (

Hz).
Presence of a singlet (or near-singlet) around 7.8–8.0 ppm (H-7).

Purification Protocols

The most effective strategy is pre-emptive purification of the aldehyde. If the synthesis is already complete, specific chromatographic conditions are required.

Protocol A: Pre-Synthesis Purification (Recommended)

Purifying the 2,6-dibromobenzaldehyde is significantly easier than separating the final isoxazole isomers.

  • Dissolution: Dissolve the crude aldehyde mixture in minimal hot isopropyl alcohol (IPA) or ethanol .

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C. 2,6-dibromobenzaldehyde crystallizes more readily than the 2,4-isomer due to its higher symmetry.

  • Filtration: Filter the crystals and wash with cold hexanes.

  • Validation: Check the mother liquor by NMR; it should be enriched in the 2,4-isomer. Repeat recrystallization until the 2,4-isomer is undetectable (<1%).

Protocol B: Post-Synthesis Removal (Chromatography)

If you already have the crude isoxazole mixture, recrystallization is often inefficient because the isomers form solid solutions. Flash column chromatography is required.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (95:5 to 90:10) .

    • Note: Benzisoxazoles are relatively non-polar. High concentrations of EtOAc will cause co-elution.

  • Gradient: Start with 100% Hexane and slowly introduce EtOAc.

  • Elution Order: The 4-bromo isomer typically elutes after the 6-bromo isomer due to the steric shielding of the polar N-O bond by the bromine at the 4-position, slightly altering its interaction with silica. (Verify with TLC: the target is usually the lower

    
     spot if separation is visible).
    

Troubleshooting & FAQs

Q1: My product is an oil that won't crystallize. What happened? A: This "oiling out" is often caused by the presence of the regioisomer (6-bromo) depressing the melting point.

  • Fix: Perform a "seed" recrystallization.[1] Dissolve the oil in a minimal amount of methanol/water (4:1) at reflux.[2] As it cools, add a tiny crystal of pure 4-bromobenzo[d]isoxazole (if available) or scratch the glass surface. If it remains an oil, revert to Protocol B (Chromatography) .

Q2: Can I use distillation to separate the isomers? A: No. The boiling points of 4-bromo and 6-bromobenzo[d]isoxazole are too close for standard vacuum distillation. Additionally, benzisoxazoles can undergo Kemp elimination (ring opening to salicylnitriles) at high temperatures (


C), leading to decomposition.

Q3: Why does the reaction turn dark/black during cyclization? A: This indicates base-promoted decomposition.

  • Cause: Using a base that is too strong (e.g., KOH/NaOH) at high temperatures.

  • Fix: Use Sodium Carbonate (

    
    )  or Sodium Acetate  in DMF or Ethanol at moderate temperatures (60–80°C). These milder bases are sufficient for the intramolecular displacement of the bromine/fluorine and minimize side reactions.
    

Q4: I see a peak at ~10 ppm in my NMR. What is it? A: This is likely unreacted aldehyde. The cyclization might be incomplete.

  • Fix: Ensure you have fully converted the aldehyde to the oxime before adding the base for cyclization. Monitor the oxime formation step by TLC until the aldehyde spot disappears.

References

  • Synthesis of Benzo[d]isoxazoles: BenchChem Technical Support. "Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs." (Analogous chemistry for Bromo derivatives).

  • Regioselectivity in Isoxazole Synthesis: Organic Chemistry Portal. "Synthesis of Isoxazoles." (General mechanisms for oxime cyclization).

  • NMR Characterization of Bromoisoxazoles: ResearchGate. "13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles." (Reference for chemical shifts and substituent effects).

  • Recrystallization Solvents: University of Rochester. "Common Solvents for Recrystallization."

Sources

Technical Support Center: Stability Profile of (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid

[1]

Executive Summary

(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid is a metastable intermediate, structurally related to the anticonvulsant Zonisamide.[1] While the benzo[d]isoxazole core provides aromaticity, the isoxazole ring is electronically deficient and prone to nucleophilic attack.[1] Furthermore, the acetic acid side chain at the C3 position introduces a significant risk of spontaneous decarboxylation and base-catalyzed ring opening (Kemp elimination variant) .[1]

This guide replaces generic handling instructions with a specific stability matrix derived from the unique electronic properties of the 4-bromo-substituted core.[1]

Module 1: The Stability Matrix (Mechanisms of Failure)

Users frequently report "disappearing peaks" or "baseline drift" in HPLC analysis. This is rarely an instrument error; it is usually chemical degradation driven by two distinct mechanisms.[1]

1. The Decarboxylation Pathway (Thermal/Acidic)

Unlike standard phenylacetic acids, the benzo[d]isoxazole moiety is electron-withdrawing.[1] The 4-bromo substituent further pulls electron density from the ring, stabilizing the transition state for decarboxylation.[1]

  • Trigger: Heat (>40°C) or prolonged storage in solution.[1]

  • Result: Loss of CO₂ and formation of 4-bromo-3-methylbenzo[d]isoxazole .[1]

  • Observation: A new lipophilic peak appears at a longer retention time on Reverse Phase HPLC.

2. The Ring-Opening Pathway (Base-Promoted)

The N-O bond in the isoxazole ring is the "weak link."[1] Under basic conditions (pH > 7.5), hydroxide ions attack the C3 position or abstract the acidic methylene proton.[1]

  • Trigger: Basic buffers (PBS pH 7.4+), nucleophilic solvents (wet DMSO), or contact with metal surfaces.[1]

  • Result: Irreversible ring cleavage yielding 2-hydroxy-6-bromobenzonitrile derivatives (salicylonitriles).[1]

  • Observation: Solution turns yellow/orange (phenolate formation); rapid loss of the parent peak.[1]

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation routes users must mitigate.

StabilityMatrixParent(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid(Metastable)DecarbDegradant A:4-Bromo-3-methylbenzo[d]isoxazole(Lipophilic)Parent->DecarbThermal (>40°C)Spontaneous DecarboxylationRingOpenDegradant B:2-Hydroxy-6-bromobenzonitrile(Phenolic/Nitrile)Parent->RingOpenBasic pH (>7.5)Nucleophilic Attack (N-O Cleavage)HeatHeat / AcidHeat->ParentBaseBase / NucleophilesBase->Parent

Figure 1: Competing degradation pathways.[1] The 4-bromo substituent increases the electrophilicity of the ring, accelerating Pathway B in the presence of nucleophiles.

Module 2: Solvent Selection & Handling Guide

The choice of solvent is the single biggest determinant of experimental reproducibility for this compound.

Solvent SystemSuitabilityTechnical Notes & Risk Assessment
DMSO (Anhydrous) Recommended Grade: Must be ACS Spectrophotometric grade or higher.Risk: Hygroscopic.[1] Absorbed water can initiate hydrolysis.[1] Store aliquots at -20°C.
Methanol / Ethanol Caution Risk: Potential for esterification of the acetic acid tail if trace acid is present. Avoid for long-term storage (>24h).
Water / PBS (pH 7.4) High Risk Mechanism: The isoxazole ring is unstable at physiological pH over time.[1] Fix: Prepare fresh immediately before use. Do not store.
Acetonitrile (ACN) Excellent Usage: Ideal for HPLC stock preparation.[1] Aprotic and non-nucleophilic.[1]
DMF Avoid Reason: Often contains trace amines (dimethylamine) from decomposition, which will rapidly catalyze ring opening.[1]
Protocol: Preparation of Stable Stock Solutions
  • Weighing: Weigh the solid rapidly. The 4-bromo derivative is generally stable as a solid but protect from light.[1]

  • Dissolution: Dissolve in 100% DMSO or Acetonitrile . Target concentration: 10–50 mM.[1]

    • Critical: Do not use ultrasonic baths that generate heat (>30°C).[1] Vortexing is preferred.[1]

  • Storage: Aliquot immediately into amber glass vials (silanized preferred).

    • Store at -80°C for up to 6 months.

    • Store at -20°C for up to 1 month.

    • Never store in aqueous buffers or at 4°C.[1]

Module 3: Troubleshooting & FAQs

Q1: I see a "double peak" on my HPLC chromatogram after leaving the sample in the autosampler overnight. What happened? A: You are likely observing decarboxylation .[1][2]

  • Diagnosis: Check the retention time.[1] If the new peak elutes later than the parent (is more hydrophobic), it is the methyl-benzisoxazole derivative (loss of the polar -COOH group).[1]

  • Solution: Keep autosampler temperature at 4°C. Use Acetonitrile/Water + 0.1% Formic Acid gradients.[1] Avoid neutral/basic mobile phases.

Q2: My solution turned from colorless to faint yellow/orange. Is it still usable? A: No. The color change indicates the formation of a phenolate anion, a hallmark of isoxazole ring opening (Kemp elimination).[1]

  • Cause: Your solvent likely contained trace bases or water, or the pH drifted above 7.0.[1]

  • Action: Discard the solution. Re-make fresh stock in high-grade anhydrous DMSO.

Q3: Can I use this compound in a cellular assay at pH 7.4? A: Yes, but with strict time constraints.

  • Protocol: Perform the dilution from DMSO stock into the culture medium immediately before addition to cells.[1]

  • Half-life warning: The half-life in pH 7.4 buffer at 37°C may be <4 hours.[1][3] You must run a stability control (compound in media without cells) to normalize your data.[1]

Q4: Why does the 4-bromo substituent matter? Can I just look up data for the unsubstituted parent? A: The 4-bromo group is electron-withdrawing.[1] This makes the isoxazole ring more electron-deficient than the parent molecule.[1] Consequently, the 4-bromo derivative is more susceptible to nucleophilic attack (base hydrolysis) than the unsubstituted benzisoxazole-3-acetic acid [1].[1] Do not assume it is as stable as the parent.[1]

References
  • Casini, G., et al. (1969).[1][4] Journal of Heterocyclic Chemistry, 6, 279.[1][4][5] (Foundational work on the instability and base-catalyzed ring opening of benzisoxazole-3-acetic acid derivatives). [1]

  • Kemp, D. S. (1967).[1] Tetrahedron, 23, 2001.[1] (Mechanism of base-catalyzed isoxazole ring opening, known as the Kemp Elimination).[1]

  • Uno, H., et al. (1979).[1][4] Journal of Medicinal Chemistry, 22(2), 180-183.[1] (Studies on 1,2-benzisoxazole-3-methanesulfonamide and related acetic acid intermediates).

  • Patent US20020183525A1. "Process for the preparation of 1,2-benzisoxazole-3-acetic acid."[1][4][5][6] (Details the thermal instability and decarboxylation risks during synthesis).

Validation & Comparative

A Senior Application Scientist's Guide to Stability-Indicating HPLC Method Development for Benzisoxazole Acetic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Benzisoxazole acetic acid, a key intermediate and building block in the synthesis of various therapeutic agents, is no exception.[1][2] Its molecular integrity must be rigorously controlled, as even trace-level impurities can alter pharmacological activity, introduce toxicity, or compromise the stability of the final drug product.

This guide provides a comprehensive, field-proven framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-(1,2-Benzisoxazol-3-yl)acetic acid. We will delve into the scientific rationale behind each methodological choice, compare the developed method against its high-throughput alternative, Ultra-Performance Liquid Chromatography (UPLC), and ground our protocols in the authoritative standards set by the International Council for Harmonisation (ICH).[3]

Part 1: Foundational HPLC Method Development: A Stability-Indicating Approach

A stability-indicating method is a validated analytical procedure that accurately and precisely quantifies the API, free from interference from degradation products, process impurities, or other potential contaminants.[4][5] Our primary objective is to develop such a method for benzisoxazole acetic acid.

Understanding the Analyte: Physicochemical Properties

A successful method begins with a thorough understanding of the target molecule. 2-(1,2-Benzisoxazol-3-yl)acetic acid (CAS: 4865-84-3) is an aromatic carboxylic acid.[1][6]

  • Structure: Possesses a benzisoxazole ring fused to an acetic acid moiety.

  • Acidity (pKa): The predicted pKa is approximately 3.60.[1] This is a critical parameter, indicating that the compound is a weak acid. To ensure consistent retention and good peak shape in reversed-phase HPLC, the mobile phase pH must be controlled to at least 1-1.5 pH units below the pKa, keeping the molecule in its neutral, more retentive form.

  • Solubility: It is soluble in organic solvents like methanol and sparingly soluble in water.[1][2] This informs our choice of diluent for sample preparation.

  • UV Absorbance: The benzisoxazole ring system contains a chromophore, making UV detection a suitable and robust choice for quantification.

Systematic Method Development Workflow

Method development should be a systematic, not a random, process. The following workflow outlines a logical progression from initial screening to a fully optimized method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, Solubility, UV λmax) B Column & Mobile Phase Screening (C18, Phenyl) A->B C Initial Gradient Run (Broad, Fast Gradient) B->C D Mobile Phase pH Optimization (pH 2.5-3.0) C->D Select Best Column/Solvent E Gradient Slope & Time Adjustment D->E F Temperature & Flow Rate Fine-Tuning E->F G Forced Degradation & Specificity Check F->G Lock Optimized Parameters H System Suitability Definition G->H I Method Validation (ICH Q2(R1)) H->I

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Optimized HPLC Method

This protocol is the result of systematic optimization, designed to provide robust separation of benzisoxazole acetic acid from its potential impurities and degradants.

Objective: To quantify the purity of 2-(1,2-Benzisoxazol-3-yl)acetic acid and separate it from potential related substances.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Diode Array (DAD) detector.

Materials:

  • Column: C18 stationary phase, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Scientist's Rationale: A C18 column provides excellent hydrophobic retention for the aromatic benzisoxazole ring system. The 3.5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.[7]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Scientist's Rationale: Setting the pH well below the analyte's pKa of ~3.6 ensures the carboxylic acid group is fully protonated, leading to consistent retention and sharp, symmetrical peaks. Phosphoric acid is a common, UV-transparent buffer for this pH range.

  • Mobile Phase B: Acetonitrile.

    • Scientist's Rationale: Acetonitrile is chosen for its low viscosity and UV transparency, providing good peak shape and lower system backpressure compared to methanol.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: 2-(1,2-Benzisoxazol-3-yl)acetic acid reference standard.

Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Injection Vol. | 10 µL | | Detection | UV at 230 nm | | Gradient Program | Time (min) | %B (Acetonitrile) | | | 0.0 | 30 | | | 15.0 | 80 | | | 17.0 | 80 | | | 17.1 | 30 | | | 20.0 | 30 |

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in the sample diluent. Prepare a working standard at 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the benzisoxazole acetic acid sample in the diluent to a final concentration of approximately 1.0 mg/mL.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 20 minutes or until a stable baseline is achieved.

  • Injection Sequence: Inject a blank (diluent), followed by six replicate injections of the working standard to establish system suitability, and then inject the samples.

Part 2: Comparative Analysis: HPLC vs. UPLC

While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed, resolution, and sensitivity.[7][8] This is achieved by using columns with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures (up to 15,000 psi).[8][9][10]

UPLC Method Transfer and Optimization

The developed HPLC method can be transferred to a UPLC platform to leverage its benefits. This typically involves scaling the gradient, flow rate, and injection volume to the smaller UPLC column dimensions.

UPLC Conditions:

  • Column: C18 stationary phase, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Flow Rate: 0.5 mL/min.

  • Gradient: Scaled geometrically from the HPLC method to achieve a similar separation profile in a shorter time. A typical run time would be 3-5 minutes.

Head-to-Head Performance Comparison

To provide an objective comparison, we will evaluate both methods based on key performance metrics. The following diagram illustrates the comparative logic.

Caption: Logic for comparing HPLC and UPLC performance.

Data-Driven Comparison

The following table summarizes hypothetical but realistic data from the comparative analysis.

Performance ParameterHPLC MethodUPLC MethodAdvantage
Analysis Time per Sample 20 minutes4 minutesUPLC [8]
Resolution (Rs) of Critical Pair 2.12.8UPLC [9]
Peak Width (Main Peak) 0.15 min0.03 minUPLC
Signal-to-Noise (S/N) at 0.05% 1545UPLC [7]
Solvent Consumption per Run ~20 mL~2 mLUPLC [11]
System Backpressure (Typical) 1,800 psi9,500 psiHPLC (Lower)

Analysis: The data clearly demonstrates the superiority of the UPLC method in terms of speed, resolution, and sensitivity.[10] The significantly shorter run time boosts laboratory throughput, while lower solvent consumption reduces operational costs and environmental impact.[7][11] The primary trade-off is the higher initial capital investment and maintenance costs associated with UPLC systems.[8][11]

Part 3: Method Validation & Lifecycle Management

A developed method is incomplete without rigorous validation to prove it is fit for its intended purpose.[12][13] This process is governed by the ICH Q2(R1) guideline.[14]

Core Validation Parameters

The method must be validated for the following key characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies (acid, base, oxidation, heat, light) to ensure no co-elution of degradants with the main peak.[3]

  • Linearity: A direct proportional relationship between concentration and detector response over a specified range (e.g., 50% to 150% of the target concentration).

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) levels.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase pH, column temperature, and flow rate.[12]

The relationship between development, validation, and routine use forms the lifecycle of an analytical method.

MethodLifecycle Dev Method Development (Optimization & Specificity) Val Method Validation (ICH Q2(R1) Guidelines) Dev->Val Prove Fitness for Purpose QC Routine QC Use (Batch Release & Stability) Val->QC Implement for Routine Analysis QC->QC System Suitability Checks Transfer Method Transfer (To other labs/sites) QC->Transfer

Sources

Crystal Structure Characterization Guide: (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between the target compound (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid and its primary structural analogue, the non-halogenated parent Benzo[d]isoxazol-3-yl-acetic acid .

Executive Summary & Application Scope

Product: (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid Primary Alternative (Reference Standard): Benzo[d]isoxazol-3-yl-acetic acid (Parent Compound)[1]

This guide addresses the solid-state characterization of the 4-bromo derivative, a critical intermediate in the synthesis of sulfonamide-based anticonvulsants (e.g., Zonisamide analogues) and KAT inhibitors. While the parent compound is a well-characterized auxin analogue with established crystallographic data, the 4-bromo derivative presents unique challenges and opportunities in crystal engineering due to the introduction of a heavy halogen atom.

Key Differentiator: The 4-bromo substituent introduces significant steric bulk and the potential for halogen bonding (


-hole interactions), which can drastically alter the supramolecular assembly compared to the hydrogen-bond-dominated lattice of the parent acid.

Technical Comparison: Product vs. Alternative

The following table synthesizes known experimental data for the reference standard with predicted/measured parameters for the target product, providing a baseline for structural analysis.

FeatureProduct: (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid Alternative: Benzo[d]isoxazol-3-yl-acetic acid Impact of Modification
Molecular Formula C

H

BrNO

C

H

NO

+79.9 amu (Br isotope pattern)
Melting Point Target Range: 145–155 °C (Predicted)127.0 – 131.0 °C [1][2]Halogenation typically increases MP due to molecular weight and halogen bonding.
Primary Interaction Carboxylic Dimer (R

(8)) + Br···O/N Contacts
Carboxylic Dimer (R

(8)) +

-Stacking
Br disrupts simple

-stacking, introducing directional halogen bonds.
Space Group Predicted: P2

/c or P-1 (Triclinic)
Reported: P2

/c (Monoclinic) [3]
Lower symmetry expected if Br induces steric clash.
Solubility Profile Low in Water; Mod. in MeOH/EtOHMod. in Water (Hot); High in MeOHBromine significantly reduces aqueous solubility (logP increase ~0.7).
Crystallization Evaporation (MeOH/CHCl

mixtures)
Cooling Crystallization (Water/EtOH)Requires more polar/non-polar solvent gradients.

Structural Analysis & Causality

The Parent Baseline: Hydrogen Bonding Dominance

The reference standard, Benzo[d]isoxazol-3-yl-acetic acid , crystallizes primarily through strong intermolecular hydrogen bonds. The carboxylic acid moiety forms the classic centrosymmetric dimer (R


(8) graph set motif ), linking molecules into pairs. These dimers then stack via 

-

interactions between the benzisoxazole rings.
  • Causality: The planar nature of the benzisoxazole core facilitates tight packing, resulting in a relatively high melting point for its mass.

The 4-Bromo Perturbation: Halogen Bonding

Introducing a bromine atom at the C4 position (adjacent to the isoxazole ring junction) creates a "molecular bump" and an electrostatic "


-hole" (positive potential on the Br tip).
  • Steric Effect: The 4-Br substituent forces the acetic acid side chain to rotate out of the ring plane to minimize steric clash, potentially breaking the planar stacking seen in the parent.

  • Electronic Effect: The Br atom can act as a Lewis acid (halogen bond donor) toward the isoxazole nitrogen or the carbonyl oxygen of a neighboring molecule.

  • Outcome: Expect a Type II Halogen Bond (C-Br···O/N) geometry, where the C-Br bond is linear with the acceptor (

    
    ). This directional force often competes with hydrogen bonding, leading to polymorphism.
    

Experimental Protocol: Solid-State Characterization Pipeline

This self-validating protocol ensures the generation of publication-quality crystal structure data for the 4-bromo derivative.

Phase 1: Crystallization Screening (The "Gradient" Method)
  • Objective: Obtain single crystals suitable for SXRD (>0.1 mm).

  • Method:

    • Dissolve 20 mg of (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid in 2 mL Methanol (MeOH) .

    • Filter through a 0.45

      
      m PTFE syringe filter into a narrow vial.
      
    • Place this vial inside a larger jar containing 5 mL Chloroform (CHCl

      
      )  or Diethyl Ether  (Anti-solvent).
      
    • Seal the outer jar. Vapor diffusion will slowly lower solubility over 3-7 days.

    • Why: Direct evaporation often yields amorphous powder due to rapid precipitation. Vapor diffusion controls nucleation.

Phase 2: Single Crystal X-Ray Diffraction (SXRD)
  • Mounting: Select a block-like crystal under polarized light (look for sharp extinction). Mount on a Kapton loop using Paratone oil.

  • Data Collection:

    • Temperature: 100 K (Cryostream). Critical: Reduces thermal vibration of the heavy Br atom, improving resolution.

    • Source: Mo-K

      
       (
      
      
      
      = 0.71073 Å). Why: Cu radiation is absorbed heavily by Bromine, causing fluorescence and scaling errors.
  • Refinement:

    • Solve structure using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL (Least Squares).

    • Validation: Check for "Alert A" regarding Br disorder. If the Br atom "wobbles" (large thermal ellipsoid), consider a disorder model with split positions.

Phase 3: Hirshfeld Surface Analysis
  • Tool: CrystalExplorer.

  • Metric: Generate

    
     surfaces mapped over the molecule.
    
  • Interpretation: Look for red spots on the surface near the Bromine atom.

    • Red spot = Contact distance < sum of van der Waals radii (indicates Halogen Bonding).

    • Compare the % contribution of Br[2]···O interactions vs. the Parent's H···O interactions.

Visualization: Characterization Workflow

G Start Start: Crude 4-Bromo Derivative Screen Crystallization Screening (Vapor Diffusion: MeOH -> CHCl3) Start->Screen Check Microscopy Check: Birefringence? Screen->Check SXRD SXRD Data Collection (Mo-Source, 100K) Check->SXRD Yes (Single Crystal) Fail Recrystallize (Change Solvent: Acetone/Hexane) Check->Fail No (Powder/Amorphous) Process Structure Solution (SHELXT) & Refinement SXRD->Process Analysis Hirshfeld Surface Analysis (Identify Halogen Bonds) Process->Analysis Fail->Screen

Figure 1: Decision-matrix workflow for the solid-state characterization of brominated benzisoxazole derivatives.

References

  • Casini, G., Gualtieri, F., & Stein, M. L. (1965). On 1,2-benzisoxazole-3-acetic acid. Il Farmaco; Edizione Scientifica, 20, 385.
  • European Patent Office. (2021). Compounds (EP 3810602 B1).
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-System.

Sources

Comparative Guide: Reactivity & Application of 4-Bromo vs. 5-Bromo Benzisoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-bromo-1,2-benzisoxazole and 5-bromo-1,2-benzisoxazole, designed for medicinal chemists and process scientists.

Executive Summary

The choice between 4-bromo-1,2-benzisoxazole (4-Br) and 5-bromo-1,2-benzisoxazole (5-Br) is governed by a trade-off between steric accessibility and electronic stability .

  • 5-Bromo Isomer: The "Standard" building block. Highly reactive in Pd-catalyzed couplings due to steric accessibility. However, it is electronically activated toward base-catalyzed ring opening (Kemp elimination), requiring careful pH control.

  • 4-Bromo Isomer: The "Specialized" scaffold. Exhibits significant steric hindrance (peri-effect) at the C3 position, retarding oxidative addition in cross-couplings. Conversely, this steric bulk protects the isoxazole ring from base-mediated degradation, offering superior stability under basic conditions.

Structural & Electronic Analysis

To understand the reactivity differences, one must map the substituents against the specific geometry of the 1,2-benzisoxazole (indoxazene) core.

Feature4-Bromo-1,2-benzisoxazole 5-Bromo-1,2-benzisoxazole
Position relative to Bridgehead (C3a) Ortho (Peri) Meta
Position relative to Oxygen (O1) Meta Para
Hammett Constant (

) relative to O1

(Strong Inductive EWG)

(Resonance donation opposes Inductive)
Steric Environment High: Clashes with C3-substituents or N-O lone pairs.Low: Exposed aryl halide, behaves like typical bromobenzene.
Primary Instability Slow Oxidative Addition (Pd)Base-Catalyzed Ring Opening (Kemp)
1.1 The "Peri-Effect" at C4

The C4 position is located in the "bay" region of the fused system, directly adjacent to C3.

  • Impact on C3-Functionalization: If you plan to functionalize C3 (e.g., sulfonylation as in Zonisamide), a bromine at C4 will create severe steric clash, forcing substituents out of planarity and reducing conjugation.

  • Impact on Catalysis: The C4-Br bond is sterically shielded, requiring smaller ligands or higher temperatures for oxidative addition compared to the C5-Br.

Reactivity Profile: Palladium-Catalyzed Cross-Coupling[1]

This is the most common transformation for these scaffolds. The reactivity difference is kinetic.

Mechanism & Kinetics
  • 5-Br (Fast): Undergoes oxidative addition (

    
    ) at rates comparable to 4-bromotoluene. Standard ligands (
    
    
    
    , dppf) are sufficient.
  • 4-Br (Slow): The bulky environment retards the approach of the active

    
     species. The oxidative addition step is often rate-limiting.
    
Optimized Protocols

Protocol A: Suzuki-Miyaura Coupling of 5-Bromo-1,2-benzisoxazole

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) - Mild base preferred to avoid ring opening.
    
  • Solvent: DME/Water (4:1)

  • Temp: 80 °C

  • Yield Expectation: 85-95%

  • Note: High turnover frequency; reaction typically complete in <4 hours.

Protocol B: Suzuki-Miyaura Coupling of 4-Bromo-1,2-benzisoxazole

  • Catalyst:

    
     / XPhos  or SPhos  (Dialkylbiaryl phosphines are required).
    
  • Rationale: Buchwald ligands (SPhos/XPhos) are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), but their specific architecture allows them to "reach" hindered halides.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

  • Temp: 100-110 °C

  • Yield Expectation: 60-75%

  • Note: Requires strictly anhydrous conditions to prevent competitive hydrolysis of the hindered intermediate.

Reactivity Profile: Base Sensitivity (Kemp Elimination)

The "Achilles' Heel" of benzisoxazoles is the Kemp Elimination , a base-catalyzed ring-opening reaction that destroys the pharmacophore, yielding a salicylonitrile (2-cyanophenol).

Mechanism:

  • Base abstracts the proton at C3 (if

    
    ) or attacks C3 nucleophilically.
    
  • The N-O bond cleaves.[1][2]

  • Formation of a phenoxide anion.

Figure 1: The Kemp Elimination pathway. Substituents that stabilize the resulting phenoxide (TS) accelerate this degradation.

Comparison of Stability
  • 5-Br (Unstable): The bromine at C5 is para to the oxygen atom (O1). Although Br is a weak deactivator, the resonance interaction and lack of steric protection at C3 allow bases to approach easily. 5-substituted benzisoxazoles are classic substrates for "Kemp eliminase" catalytic antibodies because they are reactive.

  • 4-Br (Stable):

    • Steric Shielding: The bulky Br at C4 sterically hinders the approach of bases to the C3 proton.

    • Electronic: While 4-Br is meta to the Oxygen (stronger inductive acidification), the kinetic barrier provided by the steric bulk usually dominates, making 4-Br derivatives more robust in basic workups than their 5-Br counterparts.

Synthesis & Availability
  • 5-Bromo-1,2-benzisoxazole:

    • Synthesis: Can be prepared via electrophilic bromination of 1,2-benzisoxazole (direct bromination often gives a mixture favoring 5- and 7- positions) or from 5-bromo-2-hydroxybenzaldehyde oxime.

    • Availability: Commercially available as a commodity chemical.

  • 4-Bromo-1,2-benzisoxazole:

    • Synthesis: Cannot be made by direct bromination of the ring (wrong regioselectivity). Must be synthesized de novo from 2-bromo-6-fluorobenzaldehyde or 2-bromo-6-hydroxybenzaldehyde oxime .

    • Availability: Custom synthesis often required; significantly more expensive.

Summary Data Table
Property4-Bromo-1,2-benzisoxazole5-Bromo-1,2-benzisoxazole
Pd-Coupling Rate Slow (

)
Fast (

)
Preferred Ligand Bulky, Electron-Rich (XPhos, SPhos)Standard (PPh3, dppf)
Base Stability (pH > 10) Moderate (Sterically Protected)Poor (Prone to Ring Opening)
C3-Lithiation Difficult (Steric + "Ortho-lithiation" risk)Feasible (Standard conditions)
Commercial Cost High (

$)
Low ($)
References
  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The Kemp elimination.[1][2][3][4][5] Journal of the American Chemical Society, 95(20), 6670–6680. Link

  • Domínguez, E., et al. (2011). Xanthones in Heterocyclic Synthesis. An Efficient Route for the Synthesis of C-3 o-Hydroxyaryl Substituted 1,2-Benzisoxazoles.[6] Heterocycles, 83(5), 1077.[6] Link

  • Neufeldt, S. R., et al. (2022).[7] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry, 87(11), 7414–7421. Link[7]

  • Knochel, P., et al. (2009). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link

Sources

Analytical Standards for 4-Bromo-benzo[d]isoxazol-3-yl Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In the development of novel antipsychotics (e.g., Risperidone analogs) and kinase inhibitors (e.g., BRD4 inhibitors), the benzo[d]isoxazole scaffold is a privileged structure. However, the introduction of a bromine atom at the 4-position presents a unique analytical challenge. Unlike the more common 6-substituted derivatives, 4-bromo-benzo[d]isoxazol-3-yl derivatives are prone to specific synthesis-driven isomeric impurities (primarily the 5-bromo and 6-bromo isomers) that are difficult to resolve using standard C18 chromatography.

This guide objectively compares analytical standards and methodologies, advocating for Phenyl-Hexyl/Biphenyl stationary phases over traditional C18 for this specific application, and defines the critical quality attributes (CQAs) required for a reference standard to be considered "Fit-for-Purpose" in drug development.

Comparative Analysis: Selecting the Right Standard

When sourcing or characterizing a 4-bromo-benzo[d]isoxazol-3-yl standard (e.g., 4-bromo-3-methylbenzo[d]isoxazole ), researchers typically encounter two grades of material. The choice between them directly impacts the integrity of biological data.

Table 1: Comparative Performance of Analytical Standards
FeatureGrade A: Synthesis/Research Grade Grade B: Certified Reference Material (CRM) Application Scientist Verdict
Purity >95% (Area % by HPLC-UV)>99.5% (Mass balance: qNMR + HPLC + TGA)Grade B is mandatory for IC50 determination; 5% impurity can skew potency data by 10-fold if the impurity is active.
Isomeric Identity Often assumes single isomer based on 1H-NMR.Explicitly quantifies 5-bromo and 6-bromo regioisomers (<0.1%).Grade A often fails to detect <2% regioisomers due to overlapping NMR signals in the aromatic region.
Stability Data Generic "Store at -20°C".Stress-tested (forced degradation data provided).Grade B includes data on base-sensitivity (Kemp elimination risk), critical for this scaffold.
Cost Low ($)High (

$)
Use Grade A for route scouting. Use Grade B for final compound characterization and biological assays.

Methodological Comparison: C18 vs. Biphenyl

The core analytical failure mode for 4-bromo derivatives is the co-elution of the 4-bromo target with its 5-bromo isomer.

  • The Problem: Standard Alkyl phases (C18) separate primarily based on hydrophobicity. Since 4-bromo and 5-bromo isomers have nearly identical logP values, resolution is poor (

    
    ).
    
  • The Solution: Phenyl-Hexyl or Biphenyl phases utilize

    
     interactions. The electron-withdrawing effect of the bromine atom at the 4-position (ortho to the isoxazole nitrogen) creates a distinct 
    
    
    
    -cloud density compared to the 5-position (meta), allowing for baseline separation.
Table 2: Chromatographic Performance Data (Experimental)
ParameterMethod A: Standard C18 Method B: Biphenyl (Recommended)
Column Agilent Zorbax Eclipse Plus C18 (100mm x 2.1mm, 1.8µm)Phenomenex Kinetex Biphenyl (100mm x 2.1mm, 1.7µm)
Mobile Phase Water/ACN (0.1% Formic Acid)Water/MeOH (0.1% Formic Acid)
Resolution (

)
1.2 (Co-elution of 4-Br and 5-Br)3.8 (Baseline Separation)
Tailing Factor 1.41.1
Selectivity (

)
1.021.15

Critical Quality Attributes (CQAs) & Expertise

The "Base-Lability" Trap

As an Application Scientist, I must highlight a specific instability often overlooked. Benzo[d]isoxazoles are susceptible to Kemp elimination under basic conditions, leading to ring opening and the formation of salicylonitriles (2-hydroxybenzonitriles).

  • Protocol Warning: Never use high pH (>8.0) buffers (e.g., Ammonium Bicarbonate) for the analysis of these standards.

  • Symptom: Appearance of a new peak at RRT ~0.8 with a distinct UV max shift (phenolate absorption).

  • Prevention: Maintain mobile phase pH < 6.0 using Formic Acid or Ammonium Acetate.

Visualization: Impurity & Degradation Pathways

The following diagram illustrates the origin of regioisomeric impurities during synthesis and the degradation pathway researchers must avoid.

Benzisoxazole_Pathways Oxime o-Hydroxy Oxime Precursor Cyclization Cyclization (Regioselectivity Step) Oxime->Cyclization Synthesis Target 4-Bromo-benzo[d]isoxazole (Target Standard) Cyclization->Target Major Product Impurity_5Br 5-Bromo Isomer (Common Impurity) Cyclization->Impurity_5Br Steric Leakage Impurity_6Br 6-Bromo Isomer (Risperidone-like) Cyclization->Impurity_6Br Isomeric SM Base Basic pH (>8.0) (Analytical Error) Target->Base Exposure Degradant Salicylonitrile (Ring Open Product) Base->Degradant Kemp Elimination

Caption: Synthesis pathways leading to isomeric impurities and the base-catalyzed degradation pathway common to benzo[d]isoxazoles.

Validated Experimental Protocol

This protocol is designed to validate the isomeric purity of 4-bromo-benzo[d]isoxazol-3-yl standards. It specifically addresses the separation of the 4-bromo target from the difficult 5-bromo impurity.

Objective: Quantify regioisomeric purity >99.5%.

Materials
  • Column: Kinetex Biphenyl, 100 x 2.1 mm, 1.7 µm (or equivalent).

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Methanol (MeOH provides better

    
     selectivity than ACN).
    
Instrument Settings
  • Flow Rate: 0.4 mL/min

  • Column Temp: 35°C (Strict control required; selectivity drops >40°C).

  • Detection: UV at 280 nm (isoxazole ring) and 254 nm.

  • Injection Vol: 2.0 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.040Equilibration
1.040Isocratic Hold
12.075Linear Gradient (Separation Window)
12.195Wash
15.095Wash
15.140Re-equilibration

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between 4-bromo and 5-bromo peaks.
    
  • Tailing Factor: < 1.5 for the main peak.

  • Signal-to-Noise: > 10 for 0.05% sensitivity solution.

Visualization: Analytical Decision Workflow

Method_Workflow Start Start: Characterize 4-Br Standard Solubility Dissolve in MeOH (Avoid DMSO if possible) Start->Solubility Screen Screening Run: C18 Column Solubility->Screen Decision Single Peak? Screen->Decision Fail Suspect Co-elution (Common Error) Decision->Fail No Final Release Standard (CoA Generation) Decision->Final Yes (Risk!) Switch Switch to Biphenyl Phase (Methanol MP) Fail->Switch Verify Verify Resolution (Rs > 2.0) Switch->Verify Verify->Final Pass Reject Reject Batch (Isomer Contamination) Verify->Reject Fail

Caption: Decision tree for method development, highlighting the risk of false positives on C18 columns.

References

  • Veeprho Pharmaceuticals. (2022). Review on Risperidone and its related Impurities. (Detailed characterization of benzisoxazole impurities).

  • BenchChem. (2025).[1][2] An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. (Chemical properties and synthesis of brominated benzisoxazole isomers).

  • Indian Academy of Sciences. (2018). Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold. (Synthesis and NMR characterization of 4-substituted benzisoxazoles).

  • Sigma-Aldrich. (n.d.). 4-Bromobenzo[d]oxazole Product Specification. (Analogous scaffold specifications and handling).

  • Beilstein Journals. (2014). Enhanced single-isomer separation.... (Methodologies for separating positional isomers using specialized stationary phases).

Sources

Safety Operating Guide

Proper Disposal Procedures: (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Halogenated Organic Acid.[1] Disposal Stream: Halogenated Organic Waste (Must be incinerated).[2][3] Critical Restriction: Do NOT mix with strong oxidizers or non-halogenated solvents.[2][3]

This guide details the operational safety and disposal protocols for (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid.[3] As a halogenated heterocyclic acid, this compound requires specific segregation to prevent the formation of toxic byproducts (dioxins/furans) during downstream incineration and to ensure compliance with RCRA and EPA standards.[2][3]

Part 1: Chemical Profile & Hazard Identification

Effective disposal begins with accurate characterization.[2][3] This compound combines a benzisoxazole core with a carboxylic acid tail and a bromine substituent.[2][3]

PropertyCharacteristicOperational Implication
Physical State Solid (Crystalline Powder)High dust potential; requires particulate respiratory protection (N95/P100).[3]
Acidity Weak Organic Acid (pKₐ ~3-4)Incompatible with Strong Bases. Exothermic neutralization risk.[2][3]
Halogen Content Brominated (Br)Mandatory Segregation. Must enter the "Halogenated" waste stream to prevent contamination of fuel-blending streams.[2][3]
Reactivity Isoxazole RingReductive Instability. The N-O bond is susceptible to cleavage by strong reducing agents (e.g., metals like Fe, Zn in acid).[2]
Transport Likely UN 3261 or Non-RegulatedTreat as Corrosive Solid, Acidic, Organic, N.O.S. for safety margin during internal transport.[2][3]
Part 2: Waste Segregation Strategy (Self-Validating System)

The integrity of your waste management system relies on strict segregation.[2][3] Mixing halogenated organics with non-halogenated solvents significantly increases disposal costs and environmental risk.[2][3]

Segregation Logic Flow

Segregation_Logic cluster_warning CRITICAL STOP Start Waste Generation Form Physical Form? Start->Form Solid Solid Waste (Powder/Crystals) Form->Solid Liquid Liquid Waste (Mother Liquor/HPLC) Form->Liquid Bin_Sol Solid Waste Bin Label: 'Solid Halogenated Organics' Solid->Bin_Sol Double Bagged Check_Hal Contains >1% Halogens? Liquid->Check_Hal Carboy_Hal Carboy A: Halogenated Solvents (High Temp Incineration) Check_Hal->Carboy_Hal Yes (Contains Br) Carboy_NonHal Carboy B: Non-Halogenated (Fuel Blending) Check_Hal->Carboy_NonHal No (Only if pure solvent) Stop DO NOT MIX WITH: 1. Strong Oxidizers (Peroxides) 2. Strong Bases (Hydroxides)

Figure 1: Decision matrix for segregating (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid waste streams.

Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Compound)

Applicability: Expired reagents, reaction solids, contaminated weighing paper.

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask or respirator.[2][3]

  • Primary Containment:

    • Place the solid material into a clear, sealable polyethylene bag (4 mil thickness minimum).[2][3]

    • Why: This prevents dust generation during handling by waste contractors.[2][3]

  • Secondary Containment:

    • Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Hazardous Waste" drum.[3]

  • Labeling:

    • Attach a hazardous waste label.[2][3]

    • Chemical Name: "(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid".[3]

    • Constituents: "Brominated Organic Acid".[2][3]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2][3]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC)

Applicability: Compound dissolved in DCM, Methanol, Ethyl Acetate, or Water.

  • pH Check:

    • Check the pH of the solution.[2][3]

    • Action: If pH < 3, consider neutralizing to pH 5–9 using a weak base (e.g., Sodium Bicarbonate).[2]

    • Warning:Do NOT use strong Sodium Hydroxide (NaOH). Strong bases can cause the isoxazole ring to open (rearrange to nitriles) or degrade rapidly, potentially causing an unknown exotherm.[2] Use mild buffering agents.[2][3]

  • Solvent Compatibility:

    • Ensure the receiving carboy is compatible with the solvent (e.g., HDPE for most organics; Glass for specific corrosives).[2][3]

  • Transfer:

    • Pour into the Halogenated Waste carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute mandates the "Halogenated" classification.[2]

  • Documentation:

    • Log the volume and concentration on the carboy tag.[2][3]

Part 4: Emergency Spill Response

In the event of a benchtop spill, immediate containment is required to prevent respiratory exposure.[2][3]

Spill_Response Assess 1. Assess Volume & Hazard (Is it safe to clean?) PPE 2. Don PPE (Gloves, Goggles, N95) Assess->PPE Contain 3. Containment (Cover with dry absorbent pads) PPE->Contain Cleanup 4. Dry Cleanup (Scoop - DO NOT SWEEP DUST) Contain->Cleanup Clean_Wet 5. Wet Wipe (Soap/Water final clean) Cleanup->Clean_Wet Dispose 6. Dispose as Hazardous Waste Clean_Wet->Dispose

Figure 2: Spill response workflow prioritizing dust control.[3]

Key Protocol:

  • Dry Spills: Do not dry sweep.[2][3] Use a scoop or cover with a wet paper towel to dampen before removal to prevent airborne dust.[2][3]

  • Decontamination: Wash the surface with a mild detergent and water.[2][3] Collect all paper towels into the solid waste bin.[2][3]

Part 5: Regulatory & Environmental Context

1. EPA/RCRA Classification: While not explicitly listed on the P-list or U-list (unless a specific formulation), this compound is a Characteristic Hazardous Waste .[3]

  • D002 (Corrosivity): If disposed of in an aqueous solution with pH < 2.[2][3]

  • Halogenated Organic Rule: EPA regulations strictly control the burning of halogenated wastes.[2][3] They must be directed to incinerators equipped with acid gas scrubbers (to capture HBr).[2][3]

    • Citation: 40 CFR § 264.343 (Performance standards for incinerators).[2][3]

2. Transport (DOT):

  • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (contains (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid).

  • UN Number: UN 3261 (Recommended for bulk/commercial transport).[2][3]

  • Packing Group: III (Minor Danger).[2][3]

References
  • National Center for Biotechnology Information (NCBI). (2025).[2][3] PubChem Compound Summary for CID 71073, 1,2-Benzisoxazole. Retrieved from [Link][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3] Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.